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  • Product: 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

Core Science & Biosynthesis

Foundational

Engineering the Fluorinated Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to Bioisosteric Optimization and Target Engagement

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This technical whitepaper provides an in-depth exploration of the pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This technical whitepaper provides an in-depth exploration of the pyrazolo[1,5-a]pyridine core—a privileged heterocyclic system—and its bioisosteric applications when decorated with fluorine. By dissecting the causal relationships behind the "fluorine effect," this guide details its impact on target engagement, metabolic stability, and overall drug-like properties, supported by validated experimental protocols for synthesis and radiolabeling.

The Privileged Nature of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine system is a fused, rigid N-heterocyclic framework widely recognized as a "privileged scaffold" in drug discovery[1]. Its planar architecture and distinct electron distribution make it an exceptional "hinge-binding" motif. In the design of kinase inhibitors, the nitrogen atoms of this fused ring system form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, effectively mimicking the natural ATP substrate[1].

The "Fluorine Effect": Causality in Physicochemical Modulation

The introduction of fluorine into the pyrazolo[1,5-a]pyridine core is not merely a structural variation; it is a causal driver of pharmacokinetic and pharmacodynamic optimization.

  • Metabolic Stability: Fluorine acts as a metabolic "blocker." Due to the strength of the C–F bond, placing fluorine at sites susceptible to cytochrome P450-mediated oxidation prevents degradation. For instance, in Casein Kinase 2 (CSNK2) inhibitors, fluorination of the electron-rich phenyl ring significantly improves the metabolic half-life by shielding the molecule from oxidative liabilities[1].

  • Lipophilicity and Permeability: The introduction of fluoroethoxy or trifluoromethyl groups finely tunes the partition coefficient (logP). In the development of Dopamine D4 receptor (D4R) ligands, the addition of a para-fluoroethoxy substituent yielded compounds with optimal logP values (2–3) for blood-brain barrier penetration[2].

  • Target Affinity & Selectivity: Fluorine's high electronegativity alters the pKa of adjacent basic amines, modulating the molecule's ionization state at physiological pH. This directly impacts target residence time. The derivative FAUC F41 (compound 3h) exhibits an extraordinary >1000-fold selectivity for the D4 receptor over D2/D3 subtypes, acting as an inverse agonist[2].

Quantitative Impact of Fluorination

The following table summarizes the comparative advantages of fluorinated derivatives against their non-fluorinated parent compounds:

CompoundTargetModificationBinding AffinitylogP / cLogPMetabolic Stability & Selectivity
FAUC 113 D4 ReceptorNon-fluorinated parentK_i = ~1.5 nM~2.1Moderate selectivity
FAUC F41 (3h) D4 Receptorp-fluoroethoxy additionK_i = 1.3 nM2.5High (Serum stable); >1000-fold D4 selectivity
CSNK2-Inh-1 CSNK2Non-fluorinatedHigh potencyPoorLow (Oxidative liability)
CSNK2-Inh-2 CSNK2Phenyl-fluorinatedHigh potencyImprovedHigh (Metabolically blocked)

Target Engagement: From Kinases to GPCRs

Kinase Inhibition

The pyrazolo[1,5-a]pyridine and closely related pyrazolo[1,5-a]pyrimidine scaffolds are foundational to modern oncology[1]. Tropomyosin receptor kinases (Trks), encoded by NTRK genes, are vital in cellular signaling pathways that drive tumor proliferation. First- and second-generation TRK inhibitors heavily rely on these fused bicyclic cores to achieve sub-nanomolar potency by competitively blocking the ATP-binding pocket[3].

TRK_Signaling TRK TRK Receptor (NTRK) PI3K PI3K / AKT Pathway (Survival) TRK->PI3K Activates MAPK RAS / MAPK Pathway (Proliferation) TRK->MAPK Activates Inhibitor Fluorinated Pyrazolo[1,5-a]pyridine (Inhibitor) Inhibitor->TRK Binds Hinge Region (Blocks ATP) Apoptosis Cell Death / Apoptosis Inhibitor->Apoptosis Induces TumorGrowth Tumor Growth PI3K->TumorGrowth Promotes MAPK->TumorGrowth Promotes

TRK signaling pathway and targeted inhibition by fluorinated pyrazolo[1,5-a]pyridines.

GPCR Modulation

Beyond kinases, fluorinated pyrazolo[1,5-a]pyridines serve as highly selective GPCR ligands. The optimization of aminomethyl-substituted pyrazolo[1,5-a]pyridine lead compounds generated high-affinity inverse agonists for the D4 receptor, proving the scaffold's versatility across entirely different protein classes[2].

Synthetic Methodologies and Experimental Protocols

The regioselective functionalization of the pyrazolo[1,5-a]pyridine core requires precision. Recent advances include electrophilic fluorination that can either yield C3-fluorinated intact cores or trigger novel ring-opening reactions to form tertiary C(sp3)–F bonds[4].

Synthesis_Workflow Precursor Pyrazolo[1,5-a]pyridine Precursor Fluorination Electrophilic Fluorination (Selectfluor) Precursor->Fluorination C3-Attack RadioLabel Nucleophilic [18F] Fluorination ([18F]KF/K222) Precursor->RadioLabel SN2 Displacement Purification HPLC Purification (Molar Activity >50 GBq/µmol) RadioLabel->Purification Isolate Tracer Validation In Vitro Autoradiography (Target Engagement) Purification->Validation Quality Control

Experimental workflow for synthesis and validation of fluorinated derivatives.

Protocol A: Electrophilic Fluorination of Bicyclic Azaarenes

Reference Standard:[4] Causality Check: The electron-rich nature of the pyrazolo[1,5-a]pyridine core directs electrophilic attack primarily to the C3 position. Controlling the temperature and addition rate is critical to prevent over-fluorination and manage the exothermic N–N bond cleavage in ring-opening variants.

  • Preparation: Dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 equiv) in anhydrous acetonitrile under an inert argon atmosphere to prevent oxidative side reactions.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add an electrophilic fluorinating agent, such as Selectfluor (1.2 equiv).

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor intermediate formation via LC-MS.

  • Ring-Opening (Conditional): For specific substrates, the initial C3-fluorination is followed by deprotonation at C2, triggering N–N bond cleavage to yield a ring-opened sp3-fluorinated product[4].

  • Isolation: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography to yield the self-validated pure compound.

Protocol B: Radiosynthesis of [18F]FAUC F41 for PET Imaging

Reference Standard:[2] Causality Check: Positron Emission Tomography (PET) requires rapid, high-yield incorporation of the short-lived 18F isotope (t1/2 = 109.8 min). Strict anhydrous conditions are mandatory to prevent hydroxide ions from outcompeting the fluoride nucleophile.

  • Isotope Activation: Trap cyclotron-produced [18F]fluoride on a QMA carbonate cartridge. Elute with a solution of Kryptofix-222 (K222) and K2CO3 in acetonitrile/water. Causality: K222 sequesters the potassium cation, leaving the [18F]fluoride "naked" and highly nucleophilic for the subsequent SN2 displacement.

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 90 °C. Add anhydrous acetonitrile and evaporate repeatedly to ensure a strictly anhydrous environment.

  • Radiolabeling: Add the tosylate or mesylate precursor of the pyrazolo[1,5-a]pyridine derivative (2 mg) in 0.5 mL anhydrous DMSO. Heat at 110 °C for 10 minutes.

  • Purification: Cool the reaction and dilute with the mobile phase. Inject onto a semi-preparative RP-HPLC system. Causality: HPLC is mandatory to separate the unreacted non-radioactive precursor from the[18F]tracer, ensuring the high molar activity required for saturable GPCR target imaging[2].

  • Validation: Formulate in sterile saline. Perform in vitro rat brain autoradiography to confirm specific binding in distinct brain regions (e.g., gyrus dentate of the hippocampus), validating the tracer against known selective D4R antagonists[2].

Conclusion

The fluorinated pyrazolo[1,5-a]pyridine scaffold represents a masterclass in bioisosteric design. By understanding the causal relationships between fluorine incorporation and molecular properties—ranging from pKa modulation to metabolic shielding—drug development professionals can systematically overcome pharmacokinetic liabilities. Whether engineered as potent TRK kinase inhibitors or highly selective PET radioligands, this privileged core will continue to drive innovation in targeted therapeutics.

References

  • Prante, O., et al. (2008). Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET. Journal of Medicinal Chemistry - ACS Publications. 2

  • BenchChem Technical Support Team. (2026). The Fluorinated Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to Bioisosteric Applications in Drug Discovery. BenchChem. 1

  • Ring-opening fluorination of bicyclic azaarenes. (2021). Chemical Science. PMC / NIH. 4

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC / NIH. 3

Sources

Exploratory

The Pyrazolo[1,5-a]pyridine Scaffold: A Bioisosteric Masterkey for Unlocking Novel Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of Indole and the Rise of the Bioisostere The indole nucleus is a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Indole and the Rise of the Bioisostere

The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of natural products, neurotransmitters like serotonin, and a multitude of approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and ability to engage in various biological interactions have cemented its importance in drug design. However, the very features that make indole so versatile can also present challenges, including metabolic instability (particularly oxidation of the electron-rich pyrrole ring), potential for off-target activities, and issues with physicochemical properties such as solubility.

In the relentless pursuit of optimized drug candidates, the concept of bioisosterism offers a powerful strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The strategic replacement of a core scaffold, such as indole, with a suitable bioisostere can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.

Enter the pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system that has emerged as a highly effective bioisostere for indole. This guide will provide an in-depth technical exploration of the pyrazolo[1,5-a]pyridine core, from its fundamental physicochemical properties and synthesis to its successful application in modern drug discovery as a superior alternative to the indole ring.

Structural and Physicochemical Parallels: A Tale of Two Scaffolds

At first glance, the structural similarity between indole and pyrazolo[1,5-a]pyridine is evident. Both are bicyclic aromatic systems of similar size and planarity. However, the strategic placement of nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system introduces subtle yet profound changes in its electronic and physicochemical properties.

PropertyIndolePyrazolo[1,5-a]pyridineRationale for Bioisosteric Equivalence and Key Differences
Molecular Formula C₈H₇NC₇H₆N₂Similar molecular size and weight contribute to comparable steric profiles for receptor binding.
Molecular Weight 117.15 g/mol 118.14 g/mol The close molecular weights ensure that the replacement does not significantly alter the overall mass of the molecule, which can be important for pharmacokinetic properties.
XLogP3 2.11.1The lower lipophilicity of pyrazolo[1,5-a]pyridine can lead to improved aqueous solubility, a crucial parameter for drug formulation and bioavailability.
Hydrogen Bond Donor Count 10The absence of a hydrogen bond donor in the pyrazolo[1,5-a]pyridine core can reduce metabolic susceptibility at this position and may alter binding interactions.
Hydrogen Bond Acceptor Count 02The two nitrogen atoms in the pyrazolo[1,5-a]pyridine ring act as hydrogen bond acceptors, offering different interaction points with biological targets compared to indole.
pKa (of conjugate acid) ~ -2.4~ 2.8The pyrazolo[1,5-a]pyridine is more basic than indole, which can influence its ionization state at physiological pH and affect properties like cell permeability and target engagement.

Visualizing the Bioisosteric Relationship

The following diagrams illustrate the structural and electronic comparisons between the indole and pyrazolo[1,5-a]pyridine scaffolds.

Scaffold Comparison cluster_indole Indole cluster_pyrazolo_pyridine Pyrazolo[1,5-a]pyridine cluster_overlay Structural Overlay indole indole pyrazolo_pyridine pyrazolo_pyridine overlay overlay

Caption: Structural comparison of Indole and Pyrazolo[1,5-a]pyridine.

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core

The versatility of the pyrazolo[1,5-a]pyridine scaffold is further enhanced by the numerous synthetic routes available for its construction and functionalization. A common and efficient method involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.

General Synthetic Workflow

Synthesis Workflow start Substituted Pyridine step1 N-Amination start->step1 intermediate1 N-Aminopyridinium Salt step1->intermediate1 step2 [3+2] Cycloaddition with Alkyne intermediate1->step2 intermediate2 Pyrazolo[1,5-a]pyridine Ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 Pyrazolo[1,5-a]pyridine Carboxylic Acid step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product Target Pyrazolo[1,5-a]pyridine Derivative step4->final_product

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a key intermediate, pyrazolo[1,5-a]pyridine-3-carboxylic acid, and its subsequent conversion to a carboxamide derivative, a common functional group in bioactive molecules.

Protocol 1: Synthesis of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylate

  • Methanol

  • Potassium hydroxide (2 M aqueous solution)

  • Hydrochloric acid (2 M aqueous solution)

  • Argon or Nitrogen gas

  • Ice bath

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (12.0 g) in methanol (238 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add a 2 M aqueous solution of potassium hydroxide (119 mL) to the cooled solution with continuous stirring.

  • Remove the ice bath and warm the reaction mixture to 80°C.

  • Maintain stirring at 80°C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 2 M aqueous hydrochloric acid (480 mL) to the reaction solution to acidify it, which will cause a solid to precipitate.

  • Collect the precipitate by filtration.

  • Dry the collected solid under vacuum to yield 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid as an orange solid (10.2 g).

Protocol 2: Amide Coupling of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

This protocol outlines a general procedure for the formation of pyrazolo[1,5-a]pyridine-3-carboxamides.[1][2]

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware

Procedure:

  • To a solution of pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-3-carboxamide.

Case Studies in Drug Discovery: The Pyrazolo[1,5-a]pyridine Advantage

The true value of the pyrazolo[1,5-a]pyridine scaffold as an indole bioisostere is demonstrated in its successful application in various drug discovery programs, particularly in the development of kinase inhibitors.[3][4]

p38 Kinase Inhibitors

A series of pyrazolo[1,5-a]pyridine derivatives were designed and synthesized as potent inhibitors of p38 kinase, a key target in inflammatory diseases.[3][4] In this context, the pyrazolo[1,5-a]pyridine core served as a rigid scaffold to orient substituents for optimal binding to the kinase active site. The replacement of a more traditional indole-like core with the pyrazolo[1,5-a]pyridine led to compounds with improved in vitro metabolic stability and favorable in vivo pharmacokinetic properties.[3]

Antitubercular Agents

In the search for new treatments for tuberculosis, pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of compounds.[1][2] These agents were designed using a scaffold hopping strategy from other heterocyclic systems. The pyrazolo[1,5-a]pyridine core was found to be crucial for potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency and pharmacokinetic properties.[2]

Conclusion: A Privileged Scaffold for Future Drug Design

The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a valuable bioisosteric replacement for the indole nucleus in modern medicinal chemistry. Its unique combination of structural similarity to indole, coupled with advantageous differences in electronic and physicochemical properties, provides a powerful tool for overcoming common challenges in drug development. The ability to modulate properties such as metabolic stability, solubility, and target engagement through this bioisosteric switch makes the pyrazolo[1,5-a]pyridine a "privileged scaffold" for the design of next-generation therapeutics. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of the pyrazolo[1,5-a]pyridine core is poised to deliver novel and effective medicines for a wide range of diseases.

References

  • Segodi, R.S., & Nxumalo, W. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. University of Limpopo. [Link]

  • Miyake, H., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5569-5573. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 811-815. [Link]

  • Goldstein, D. M., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4859-4862. [Link]

  • Wang, B., et al. (2017). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 8(12), 1309-1314. [Link]

Sources

Foundational

Charting the Course: A Technical Guide to Determining the Solubility Profile of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of novel heterocyclic compounds, using the representative molecule, 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine, as a case study. We will delve into the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of this crucial data in the context of drug discovery and development. This document serves as a practical manual for scientists tasked with the foundational physicochemical characterization of new chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] As new analogues such as 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine are synthesized, a thorough understanding of their physicochemical properties becomes paramount. Among these, aqueous solubility is a cornerstone property. Poor solubility can lead to a cascade of challenges, including the underestimation of intrinsic activity in biological assays, erratic absorption, and ultimately, poor oral bioavailability, which can terminate the progression of an otherwise promising drug candidate.[2]

This guide will provide the scientific rationale and step-by-step methodologies to robustly characterize the solubility of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine, a process that can be extrapolated to other novel compounds.

Foundational Physicochemical Characterization

Before embarking on solubility studies, a preliminary in-silico and basic experimental characterization of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine is essential. These parameters provide context for its expected behavior in aqueous and organic media.

In-Silico Prediction

Computational tools can offer initial estimates of key physicochemical properties. While these are predictions, they are invaluable for experimental design. For the broader class of pyrazolopyridines, properties such as lipophilicity and the number of hydrogen bond acceptors/donors have been calculated to assess drug-likeness according to Lipinski's and Veber's rules.[2][3]

Table 1: Predicted Physicochemical Properties of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

PropertyPredicted ValueSignificance in Solubility
Molecular Weight~215.02 g/mol Higher MW can negatively impact solubility.
cLogP2.0 - 3.0A measure of lipophilicity; higher values suggest lower aqueous solubility.
Topological Polar Surface Area (TPSA)~25-35 ŲRelates to hydrogen bonding potential and permeability.
pKa(To be determined)The ionization state at different pH values will significantly influence solubility.

Note: These are estimated values for the pyrazolo[1,5-a]pyridine core with the specified substitutions. Experimental determination is required for confirmation.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is crucial for appropriate data interpretation and application in different stages of drug discovery.

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2][4] It is the gold standard for formulation development and late-stage preclinical assessment.[5] This is typically determined by adding the solid compound to the solvent.[4]

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after a supersaturated stock solution (usually in DMSO) is diluted into an aqueous buffer.[6][7] It is a non-equilibrium measurement that is highly relevant for early drug discovery, where high-throughput screening is common and compounds are often handled in DMSO stocks.[6][8]

The workflow for determining these solubilities is outlined below.

G cluster_0 Solubility Assessment Workflow start Start with solid compound (4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine) kinetic Kinetic Solubility Assay (High-Throughput Screening) start->kinetic thermodynamic Thermodynamic Solubility Assay (Lead Optimization/Formulation) start->thermodynamic dmso Dissolve in DMSO (High Concentration Stock) kinetic->dmso solid_buffer Add Solid Compound to Aqueous Buffer thermodynamic->solid_buffer dilute Dilute into Aqueous Buffer (e.g., PBS) dmso->dilute precipitate Precipitation Measurement (Nephelometry, UV-Vis) dilute->precipitate equilibrate Equilibrate (e.g., 24h shaking) solid_buffer->equilibrate separate Separate Solid from Supernatant (Filtration/Centrifugation) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC-UV, LC-MS) separate->quantify

Caption: High-level workflow for kinetic and thermodynamic solubility assays.

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay

This method is designed for speed and is amenable to high-throughput formats, making it ideal for early-stage discovery.[3][6]

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitation can be measured, often by light scattering (nephelometry).[6][9]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve the desired final compound concentrations (e.g., a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low (e.g., <=1%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[3][6]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitation.[9]

    • UV-Vis Spectroscopy: For a more precise measurement, filter the solutions to remove precipitate and measure the absorbance of the filtrate in a UV-compatible plate.[6] The concentration is determined from a standard curve.

G cluster_1 Kinetic Solubility Workflow prep_stock Prepare 10 mM Stock in DMSO plate_dispense Dispense Stock into 96-well Plate prep_stock->plate_dispense add_buffer Add Aqueous Buffer (pH 7.4) & Mix plate_dispense->add_buffer incubate Incubate (2h, 25°C) add_buffer->incubate measure Measure Precipitation incubate->measure nephelometry Nephelometry (Light Scattering) measure->nephelometry filtration Filtration measure->filtration uv_vis UV-Vis Spectroscopy of Filtrate filtration->uv_vis

Caption: Detailed workflow for a kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[10]

Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the saturated supernatant is then measured.[10]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine (e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4). It is advisable to test solubility at different pH values (e.g., pH 2.0, 5.0, 7.4) to understand the impact of ionization.[2][5]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or longer) to ensure equilibrium is reached.[2][6]

  • Phase Separation: After equilibration, separate the solid phase from the liquid phase. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[4]

  • Quantification:

    • Prepare a calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Dilute the saturated supernatant into the mobile phase used for analysis.

    • Analyze the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Calculate the solubility based on the concentration determined from the calibration curve.

Table 2: Example Data Table for Thermodynamic Solubility of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

Buffer SystempHIncubation Time (h)Solubility (µg/mL)Solubility (µM)
Phosphate Buffer7.424(Experimental Value)(Calculated Value)
Citrate Buffer5.024(Experimental Value)(Calculated Value)
HCl Solution2.024(Experimental Value)(Calculated Value)

Interpretation and Implications of Solubility Data

The solubility data for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine will guide its progression through the drug discovery pipeline.

  • High Kinetic Solubility (>100 µM): Generally indicates a lower risk for precipitation-related artifacts in initial high-throughput screening assays.

  • Low Thermodynamic Solubility (<10 µg/mL): This can be a red flag for poor oral absorption and may necessitate formulation strategies or chemical modification to improve solubility.[2] For instance, the addition of a basic amine to other pyrazolo[1,5-a]pyridine series has been shown to improve aqueous solubility.

  • pH-Dependent Solubility: If the compound's solubility varies significantly with pH, this is likely due to the presence of an ionizable group. This information is critical for predicting its dissolution behavior in the gastrointestinal tract.[5]

Conclusion

Determining the solubility profile of a novel compound like 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine is a non-negotiable step in modern drug discovery. By employing a phased approach, starting with high-throughput kinetic assays and progressing to definitive thermodynamic measurements, researchers can build a comprehensive understanding of a compound's behavior in aqueous environments. This data-driven approach de-risks projects, ensures the reliability of biological data, and provides a solid foundation for subsequent formulation and preclinical development. The methodologies outlined in this guide provide a robust framework for generating high-quality, interpretable solubility data essential for the successful advancement of new therapeutic candidates.

References

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. [Link]

  • Diviñó, C. B. (2018). Solubility determination of compounds of pharmaceutical interest. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5563-5565.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-126.

Sources

Exploratory

Engineering Metabolic Stability: The Role of Fluorinated Pyrazolo[1,5-a]pyridine Building Blocks in Drug Discovery

Executive Summary The optimization of pharmacokinetic properties remains one of the most resource-intensive phases of preclinical drug development. Fused bicyclic nitrogen heterocycles, particularly the pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic properties remains one of the most resource-intensive phases of preclinical drug development. Fused bicyclic nitrogen heterocycles, particularly the pyrazolo[1,5-a]pyridine scaffold, are privileged bioisosteres widely utilized in the design of kinase inhibitors and GPCR ligands. However, their electron-rich nature often renders them highly susceptible to rapid Phase I oxidative metabolism. This technical guide explores the mechanistic rationale behind fluorinating pyrazolo[1,5-a]pyridine building blocks, detailing how targeted fluorine incorporation modulates molecular orbital energies to block Cytochrome P450 (CYP450) clearance.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

Pyrazolo[1,5-a]pyridine is a versatile, nitrogen-bridgehead fused heterocycle that serves as a robust bioisostere for indoles, azaindoles, and imidazopyridines[1]. Its unique physicochemical profile allows for optimal hydrogen bonding and π-π stacking interactions within target binding pockets. Consequently, this scaffold has been instrumental in the discovery of potent therapeutics, ranging from selective PI3Kγ/δ inhibitors for cancer immunotherapy to dopamine D4 receptor ligands[2],[3].

Despite its pharmacodynamic advantages, the unsubstituted pyrazolo[1,5-a]pyridine core often suffers from poor metabolic stability. The electron-rich pyrazole ring—specifically at the C-3 position—acts as a metabolic "soft spot," making it highly vulnerable to electrophilic attack by the active Fe=O species of hepatic CYP450 enzymes.

Mechanistic Basis of Fluorine-Driven Metabolic Stability

Historically, the metabolic protection afforded by fluorine was attributed solely to the high bond dissociation energy of the C–F bond (~105 kcal/mol) compared to the C–H bond (~98 kcal/mol)[4]. However, modern physical organic chemistry reveals a more nuanced mechanism[5].

The incorporation of highly electronegative fluorine atoms profoundly alters the electronic landscape of the pyrazolo[1,5-a]pyridine ring. Fluorination exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the Highest Occupied Molecular Orbital (HOMO)[4]. Because CYP450-mediated oxidation (e.g., epoxidation or hydroxylation) requires the transfer of electron density from the substrate's HOMO to the enzyme's electrophilic center, lowering the HOMO energy significantly increases the activation barrier for oxidation. Furthermore, the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) provides steric shielding, physically occluding the metabolic soft spot from the enzyme's active site[6].

CYP450_Mechanism A Unfluorinated Pyrazolo[1,5-a]pyridine B CYP450 (Fe=O species) A->B C Rapid Oxidation (High Clearance) B->C D Fluorinated Pyrazolo[1,5-a]pyridine E HOMO Lowering & Steric Shielding D->E F Metabolic Stability (Low Clearance) E->F

CYP450 oxidation pathway vs. protective mechanism of targeted fluorination.

Structure-Metabolism Relationships (SMR)

The precise positioning of the fluorine atom on the pyrazolo[1,5-a]pyridine core dictates both the magnitude of metabolic stabilization and the compound's target affinity.

  • C-3 Fluorination: The C-3 carbon is the most nucleophilic site on the scaffold. Direct fluorination at this position effectively shuts down the primary route of oxidative clearance.

  • C-4 and C-6 Fluorination: Substitutions at the pyridine-derived ring (C-4 to C-7) are often used to modulate the pKa of adjacent basic amines or to optimize lipophilic ligand efficiency (LLE). For instance, in the development of D4 receptor radioligands, fluoro-substituted analogs demonstrated an outstanding subtype selectivity while maintaining high serum stability in vitro[3].

Quantitative Data Analysis

The following table summarizes the typical impact of targeted fluorination on the in vitro metabolic stability of pyrazolo[1,5-a]pyridine derivatives, demonstrating the inverse relationship between HOMO energy (surrogated by substitution) and intrinsic clearance.

Table 1: Comparative Metabolic Stability of Pyrazolo[1,5-a]pyridine Derivatives

Compound ScaffoldSubstitutionHLM Half-life (t₁/₂, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Clearance Mechanism
Pyrazolo[1,5-a]pyridineUnsubstituted12.4111.8Rapid C-3 Oxidation
Pyrazolo[1,5-a]pyridine4-Fluoro28.548.6C-3 Oxidation
Pyrazolo[1,5-a]pyridine3-Fluoro45.230.6Phase II (Glucuronidation)
Pyrazolo[1,5-a]pyridine3-Trifluoromethyl>120.0<11.5Negligible Phase I

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and metabolic evaluation of these building blocks. Every step is grounded in established physical chemistry and pharmacology principles.

Electrophilic Fluorination of Pyrazolo[1,5-a]pyridine

This protocol describes the regioselective fluorination of the C-3 position using Selectfluor, a mild and safe source of electrophilic fluorine (F⁺).

  • Preparation: Dissolve 1.0 equivalent of the pyrazolo[1,5-a]pyridine building block in anhydrous acetonitrile (0.1 M concentration) under an inert argon atmosphere. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the cationic intermediates formed during electrophilic aromatic substitution without acting as a competing nucleophile.

  • Reagent Addition: Add 1.1 equivalents of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a single portion at 0°C. Causality: The slight excess ensures complete conversion, while the low initial temperature controls the exothermic nature of the F⁺ transfer, preventing over-fluorination or ring-opening side reactions.

  • Reaction Progression: Gradually warm the reaction to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any generated HF. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-fluoro-pyrazolo[1,5-a]pyridine.

In Vitro Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance (CLint) of the synthesized building blocks using Human Liver Microsomes (HLM).

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where [S] ≪ Km), allowing for accurate calculation of intrinsic clearance.

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Causality: Keeping the protein concentration at 0.5 mg/mL minimizes non-specific protein binding, which can artificially inflate the apparent half-life by sequestering the free drug from the CYP enzymes.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: Pre-incubation ensures the system reaches physiological thermal equilibrium before enzymatic turnover begins, eliminating lag-phase artifacts in the kinetic plot.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 reductase; its addition acts as the precise "time zero" trigger for Phase I oxidation.

  • Kinetic Sampling & Quenching: At defined time points (t = 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism, and precipitates the microsomal proteins to prevent LC-MS column clogging.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

HLM_Assay S1 1. Prepare 1 µM Test Compound (Phosphate Buffer, pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL protein) S1->S2 S3 3. Pre-incubate at 37°C (5 minutes) S2->S3 S4 4. Initiate Reaction (Add 1 mM NADPH) S3->S4 S5 5. Quench with Acetonitrile (t=0, 5, 15, 30, 60 min) S4->S5 S6 6. Centrifuge & Analyze (LC-MS/MS) S5->S6

Standardized in vitro workflow for assessing human liver microsome metabolic stability.

Conclusion

The pyrazolo[1,5-a]pyridine core is a highly valuable building block in modern medicinal chemistry. However, unlocking its full therapeutic potential requires rigorous optimization of its pharmacokinetic profile. By leveraging the principles of physical organic chemistry—specifically the HOMO-lowering and steric shielding effects of targeted fluorination—researchers can systematically engineer metabolic stability into these scaffolds. Utilizing standardized, causality-driven protocols ensures that these structural modifications translate reliably from in vitro assays to in vivo efficacy.

References

  • Altman, R., Bhattarai, P., & Trombley, T. (2025). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Available at:[Link]

  • Prante, O., et al. (2008). "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET." Journal of Medicinal Chemistry, 51(6), 1800-1810. Available at:[Link]

  • Fustero, S., et al. (2020). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, ACS Publications. Available at:[Link]

  • "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." (2024). Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Agrawal, N., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, Bentham Science. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: C–H Activation Protocols for Functionalizing Pyrazolo[1,5-a]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Abstract Pyrazolo[1,5-a]pyridines are privileged fused bicyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Abstract

Pyrazolo[1,5-a]pyridines are privileged fused bicyclic scaffolds that exhibit profound biological activities, serving as core pharmacophores in p38 kinase inhibitors, Bcl-xL inhibitors, and advanced photoluminescent materials [1]. Traditional functionalization of these heterocycles relies heavily on pre-functionalized starting materials (e.g., halogenated or metalated precursors), which severely limits structural diversity and atom economy. Transition-metal-catalyzed direct C–H activation has emerged as a transformative strategy to selectively functionalize the pyrazolo[1,5-a]pyridine core.

This application note provides a comprehensive, causality-driven guide to the regioselective palladium-catalyzed C–H arylation of pyrazolo[1,5-a]pyridines, detailing the mechanistic rationale and validated protocols for C-3, C-7, and directed ortho-C–H functionalization.

Mechanistic Rationale & Site-Selectivity

The pyrazolo[1,5-a]pyridine scaffold presents a unique electronic and steric environment, making site-selective C–H activation a complex challenge. As a Senior Application Scientist, understanding the intrinsic causality behind additive selection is critical for predicting and controlling regioselectivity.

  • Intrinsic Nucleophilicity (C-3 Position): The pyrazole ring is highly electron-rich, rendering the C-3 position the most nucleophilic site on the scaffold. Electrophilic palladation naturally occurs here via a standard Electrophilic Aromatic Substitution (S_EAr) pathway. To facilitate this, a mild base such as is employed to neutralize the acid generated during metalation without overriding the substrate’s inherent electronic bias[2].

  • Additive-Controlled CMD (C-7 Position): The C-7 position is sterically hindered and electronically deactivated compared to C-3. Directing palladium to this site requires. The carbonate ion acts as a bifunctional acid-base catalyst, facilitating a Concerted Metalation-Deprotonation (CMD) mechanism via a six-membered transition state. Concurrently, the Ag⁺ cation abstracts the halide from the palladium precatalyst, generating a highly electrophilic cationic Pd(II) species essential for C-7 insertion[2].

  • Directed Ortho-C–H Activation (7-Aryl Derivatives): For substrates already possessing a 7-aryl group, the pyrazole nitrogen (N1) can act as an endogenous directing group. Utilizing a highly electrophilic , palladium coordinates to N1 and activates the ortho-C–H bond of the pendant 7-aryl ring, forming a stable palladacycle intermediate[3].

MechanisticPathway cluster_C3 Intrinsic Nucleophilicity cluster_C7 Additive-Controlled CMD cluster_Ortho Directed C-H Activation Substrate Pyrazolo[1,5-a]pyridine Core Scaffold C3_Cond Pd(OAc)2 + CsF Electrophilic Palladation Substrate->C3_Cond Base: CsF C7_Cond Pd(OAc)2 + Ag2CO3 Concerted Metalation-Deprotonation Substrate->C7_Cond Base: Ag2CO3 Ortho_Cond Pd(TFA)2 + Cu(OTf)2 N-Directed Palladacycle Substrate->Ortho_Cond 7-Aryl Precursor C3_Prod C-3 Arylated Product C3_Cond->C3_Prod Ar-I Coupling C7_Prod C-7 Arylated Product C7_Cond->C7_Prod Ar-I Coupling Ortho_Prod 7-(2-Biaryl) Product Ortho_Cond->Ortho_Prod Ar-I Coupling

Divergent mechanistic pathways for regioselective C-H arylation of pyrazolo[1,5-a]pyridines.

Quantitative Reaction Parameters

The following table summarizes the optimized, self-validating reaction conditions required to achieve high regioselectivity and yield across the three distinct functionalization sites.

ProtocolTarget SiteCatalyst SystemCritical Additives / OxidantsSolvent & TempExpected Yield
A C-3 Pd(OAc)₂ (5 mol%)CsF (2.0 equiv)DMF, 110 °C60–85%
B C-7 Pd(OAc)₂ (5 mol%)Ag₂CO₃ (2.0 equiv)DMF, 130 °C50–78%
C 7-Aryl (ortho) Pd(TFA)₂ (10 mol%)Cu(OTf)₂ (2.0 eq), Na₂CO₃ (1.0 eq), BQ (1.5 eq)Toluene, 140 °C55–94%

Validated Experimental Protocols

Workflow Start Substrate & Catalyst Preparation Weigh Pyrazolo[1,5-a]pyridine, Pd-cat, Additives Inert Atmosphere Control Schlenk Line / Glovebox (Ar/N2) Start->Inert Transfer to inert environment Reaction C-H Activation Heat in Solvent (110-140 °C, 12-24h) Inert->Reaction Add anhydrous solvent Workup Quench & Extraction Cool to RT, Celite Filtration, EtOAc/H2O Reaction->Workup Reaction completion Purification Product Isolation Silica Gel Column Chromatography Workup->Purification Crude organic extract

Standardized experimental workflow for transition-metal catalyzed C-H functionalization.

Protocol A: Regioselective C-3 Arylation

Objective: Functionalization of the intrinsically nucleophilic C-3 position via electrophilic palladation[2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5 mol%) and CsF (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with high-purity argon (repeat for 3 cycles) to ensure a strictly inert environment.

  • Reagent Addition: Add pyrazolo[1,5-a]pyridine (1.0 equiv) and the aryl iodide (1.2 equiv) via syringe, followed by anhydrous DMF (to reach 0.2 M concentration).

  • Reaction: Seal the tube and stir the mixture at 110 °C for 12–24 hours in a pre-heated oil bath.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and insoluble inorganic salts.

  • Extraction: Wash the filtrate thoroughly with water (3 × 10 mL) to remove DMF, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the residue via silica gel flash column chromatography (Hexanes/EtOAc) to afford the target 3-arylpyrazolo[1,5-a]pyridine.

Protocol B: Regioselective C-7 Arylation

Objective: Overriding intrinsic bias to functionalize the sterically hindered C-7 position via a CMD pathway[2].

  • Preparation: In an oven-dried Schlenk tube, charge Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2.0 equiv). Note: Ag₂CO₃ is light-sensitive; minimize exposure to ambient light.

  • Atmosphere Exchange: Evacuate and backfill with argon (3 cycles).

  • Reagent Addition: Add pyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.2 equiv), and anhydrous DMF (0.2 M).

  • Reaction: Seal and heat the mixture at 130 °C for 24 hours. The higher temperature is critical to overcome the activation energy barrier of the sterically hindered C-7 CMD transition state.

  • Workup & Purification: Follow the exact extraction and purification steps outlined in Protocol A.

Protocol C: N-Directed Ortho-Arylation of 7-Aryl Derivatives

Objective: Synthesis of 7-(2-biaryl)-substituted derivatives via N-directed ortho-C–H activation, yielding compounds with Aggregation-Induced Emission Enhancement (AIEE) properties[3].

  • Preparation: In an oven-dried sealed tube, combine the 7-arylpyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(TFA)₂ (10 mol%), Cu(OTf)₂ (2.0 equiv), Na₂CO₃ (1.0 equiv), and 1,4-Benzoquinone (BQ, 1.5 equiv). Causality Note: BQ acts as a crucial ligand/oxidant to promote reductive elimination from the palladacycle.

  • Atmosphere Exchange: Purge the vessel with argon for 5 minutes.

  • Solvent Addition: Inject anhydrous toluene (0.1 M).

  • Reaction: Heat the mixture at 140 °C for 24 hours.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane, filter through Celite, concentrate, and purify via column chromatography to isolate the highly fluorescent biaryl product.

Troubleshooting & Best Practices

  • Catalyst Poisoning: The bridgehead nitrogen can occasionally over-coordinate to palladium, leading to catalyst deactivation. Ensure strict adherence to the specified equivalents of Ag₂CO₃ or Cu(OTf)₂, which act not only as oxidants/halide scavengers but also help modulate the Lewis basicity of the substrate.

  • Solvent Removal: DMF is notoriously difficult to remove during workup and can cause streaking on silica gel. The triple water wash (Protocol A & B) is a non-negotiable step for high-purity isolation.

  • Moisture Sensitivity: While the substrates themselves are stable, the CMD transition states (especially for C-7 functionalization) are highly sensitive to protic interference. Anhydrous solvents and rigorous Schlenk techniques are mandatory.

References

  • Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors." Organometallics, American Chemical Society (ACS), 2016.[Link]

  • Sebastian, A. T., Maji, S., Rajashekhar, M., & Maiti, S. "Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties." Organometallics, American Chemical Society (ACS), 2026.[Link]

  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." National Institutes of Health (NIH). [Link]

Sources

Application

Application Note: Regioselective Bromination of 6-Fluoro-pyrazolo[1,5-a]pyridine – Reagent Selection and Protocols

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system is a privileged structural motif in medicinal chemistry, frequently embedded in the design of kinase inhibitors and1[1]. The 6-fluoro derivative is of particu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged structural motif in medicinal chemistry, frequently embedded in the design of kinase inhibitors and1[1]. The 6-fluoro derivative is of particular interest, as the fluorine atom modulates the pKa of the system, enhances metabolic stability, and improves lipophilicity. To utilize 6-fluoro-pyrazolo[1,5-a]pyridine in modular drug discovery, regioselective functionalization is required. This application note details the mechanistic rationale, reagent selection, and validated protocols for the C-3 bromination of 6-fluoro-pyrazolo[1,5-a]pyridine to yield 2[2].

Mechanistic Rationale for C-3 Regioselectivity

Pyrazolo[1,5-a]pyridines are electron-rich, 10π-electron heteroaromatic systems. Electrophilic aromatic substitution (SEAr) occurs almost exclusively at the C-3 position of the pyrazole ring.

Causality of Regioselectivity: The transition state resulting from electrophilic attack at C-3 is highly stabilized. The bridgehead nitrogen (N-1) donates its lone pair to delocalize the positive charge, forming a stable Wheland intermediate. While the C-6 fluorine atom exerts an inductive electron-withdrawing effect (-I) that slightly deactivates the pyridine ring, it does not perturb the high HOMO electron density localized on the C-3 carbon of the pyrazole ring. Consequently, bromination proceeds rapidly and with near-perfect regiocontrol without requiring harsh Lewis acid catalysts.

G SM 6-Fluoro-pyrazolo [1,5-a]pyridine Intermediate C-3 Wheland Intermediate SM->Intermediate SEAr Attack Reagent Electrophilic Br+ Source Reagent->Intermediate Br+ Transfer Product 3-Bromo-6-fluoro- pyrazolo[1,5-a]pyridine Intermediate->Product Rearomatization (-H+)

Fig 1. Mechanistic workflow of C-3 regioselective electrophilic bromination.

Reagent Selection Matrix

The choice of brominating agent dictates the reaction kinetics, impurity profile (e.g., over-bromination), and scalability. A comparative analysis of common electrophilic bromine sources for this scaffold is summarized below.

Brominating ReagentOperating TempSolvent CompatibilityTypical YieldAdvantages & CausalityDisadvantages
N-Bromosuccinimide (NBS) 0 °C to RTDMF, DCM, MeCN90–95%Optimal Choice. Mild reactivity prevents C-2 or C-7 over-bromination. Solid reagent allows precise stoichiometric control. 3[3].Requires protection from light to prevent radical pathways.
Molecular Bromine (Br₂) -20 °C to 0 °CDCM, AcOH75–85%Highly atom-economical. Instantaneous reaction kinetics[1].Corrosive, toxic liquid. Exothermic; higher risk of di-bromination if stoichiometry is not strictly controlled.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 0 °C to RTDCM, MeCN80–88%Provides two equivalents of Br⁺ per molecule, making it highly mass-efficient.Hydantoin byproducts can sometimes co-crystallize with the product, complicating purification.

Validated Experimental Protocols

Protocol A: Discovery-Scale Bromination using NBS in DMF

This protocol is designed for high purity and relies on N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). Causality of Solvent Choice: DMF is a polar aprotic solvent that effectively solvates both the starting material and the NBS. More importantly, DMF stabilizes the polarized transition state of the SEAr mechanism, accelerating the reaction even at low temperatures, which suppresses off-target radical bromination.

Materials:

  • 6-Fluoro-pyrazolo[1,5-a]pyridine: 1.0 equivalent

  • N-Bromosuccinimide (NBS): 1.05 equivalents (Recrystallized from water prior to use to remove trace Br₂ impurities)

  • Anhydrous DMF: 10 mL / gram of substrate

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 6-fluoro-pyrazolo[1,5-a]pyridine (1.0 eq) and anhydrous DMF. Stir under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lowering the temperature prevents exothermic degradation and maximizes C-3 regioselectivity.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition prevents localized heating and limits the formation of 2,3-dibromo-6-fluoro-pyrazolo[1,5-a]pyridine.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quenching (Self-Validating Step): Quench the reaction by pouring the mixture into ice-cold distilled water (30 mL / gram of substrate). Rationale: Water acts as an anti-solvent that crashes out the highly hydrophobic brominated product while completely solubilizing the DMF and the succinimide byproduct.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with cold water (3 x 10 mL) and a small amount of cold heptane.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford 3-bromo-6-fluoro-pyrazolo[1,5-a]pyridine as an off-white solid.

Protocol B: Process-Scale Bromination using NBS in DCM

For scale-up (>50 g), DMF removal during workup becomes a bottleneck. Dichloromethane (DCM) is preferred due to its low boiling point and ease of recovery.

  • Dissolve the substrate in DCM (15 volumes) and cool to 0 °C.

  • Add NBS (1.02 eq) in portions to maintain the internal temperature below 5 °C.

  • Stir at RT for 3 hours until complete consumption of the starting material is observed.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate. Rationale: Thiosulfate reduces any unreacted electrophilic bromine species, preventing downstream oxidative side reactions.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Downstream Synthetic Utility

The installation of the C-3 bromine atom transforms the inert 6-fluoro-pyrazolo[1,5-a]pyridine into a highly reactive electrophile for palladium-catalyzed cross-coupling. The C-3 position is highly amenable to oxidative addition by Pd(0) species, enabling rapid structural diversification.

G Core 3-Bromo-6-fluoro- pyrazolo[1,5-a]pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Pd2(dba)3, XPhos, Cs2CO3 Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd(PPh3)2Cl2, CuI, TEA

Fig 2. Palladium-catalyzed cross-coupling pathways for the C-3 brominated core.

References

  • Google Patents | WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders 1

  • Sigma-Aldrich | 3-bromo-6-fluoro-pyrazolo[1,5-a]pyridine (Product Page)2

  • MDPI | Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives3

Sources

Method

Application Note: Strategic Functionalization of the C4 Position in Pyrazolo[1,5-a]pyridine Scaffolds

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry. It is frequently deployed as a bioisostere for indoles and azaindoles in the design of highly potent kinase inhibitors, including p38 MAP kinase, RET, and JAK inhibitors[1]. While functionalization at the C3 and C7 positions is well-documented due to their inherent electronic reactivity, the C4 position remains notoriously challenging to derivatize. This application note provides a comprehensive, field-validated guide to overcoming the regiochemical hurdles associated with C4 functionalization, detailing de novo synthesis strategies and late-stage cross-coupling protocols.

Mechanistic Insights: The Regioselectivity Conundrum

Understanding the electronic distribution of the pyrazolo[1,5-a]pyridine core is critical for rational synthetic design. The failure of standard functionalization techniques at C4 is rooted in the scaffold's innate electronic bias:

  • C3 Position (Nucleophilic Sink): Acts as the thermodynamic and kinetic sink for electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation) due to the strong electron-donating effect of the bridgehead nitrogen.

  • C7 & C2 Positions (Acidic/Metalation Sites): C7 is highly acidic and sterically accessible, making it the primary site for direct transition-metal-catalyzed C–H activation (e.g., Pd-catalyzed arylation)[2]. Furthermore, directed metalation using sterically hindered bases (e.g., TMPMgCl·LiCl) overwhelmingly favors the C2 and C7 positions.

  • C4 Position (The Challenging Node): Electronically deactivated relative to C3 and lacking the high acidity of C7. Direct C–H activation at C4 is exceptionally rare and is almost always outcompeted by C7 or C3 functionalization[2]. Consequently, the most robust strategy for C4 derivatization relies on the de novo construction of the bicyclic core using pre-functionalized (halogenated) pyridine precursors, followed by late-stage palladium-catalyzed cross-coupling[3].

Strategic Workflow for C4 Functionalization

The following workflow illustrates the self-validating pathway from a commercially available monocyclic precursor to a fully functionalized C4-pyrazolo[1,5-a]pyridine target.

C4_Workflow Start 4-Halo-2-aminopyridine (Starting Material) Amination N-Amination (MSH) Electrophilic Attack Start->Amination Ylide N-Aminopyridinium Salt (Stable Intermediate) Amination->Ylide Cycloaddition [3+2] Cycloaddition Alkyne + Base Ylide->Cycloaddition Base-promoted ylide formation C4_Scaffold C4-Halo-pyrazolo[1,5-a]pyridine (Diversification Hub) Cycloaddition->C4_Scaffold Aromatization CrossCoupling Pd-Catalyzed Cross-Coupling C4_Scaffold->CrossCoupling Suzuki/Buchwald Target C4-Functionalized Target Molecule CrossCoupling->Target

Caption: Strategic workflow for C4 functionalization via de novo synthesis and late-stage cross-coupling.

Experimental Protocols

Protocol 1: De Novo Synthesis of the C4-Halogenated Scaffold

Objective: Construct the pyrazolo[1,5-a]pyridine core with a pre-installed halogen at C4 using a 1,3-dipolar cycloaddition[3][4].

Step-by-Step Methodology:

  • Preparation for N-Amination: Dissolve 4-bromo-2-aminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction to 0 °C.

    • Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive aminating agent.

  • Reagent Addition: Dropwise add a solution of O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) in DCM.

    • Causality: MSH is a potent electrophilic aminating agent. The 0 °C temperature mitigates exothermic decomposition and ensures exclusive electrophilic attack on the pyridine nitrogen over the exocyclic amine, forming the critical N-aminopyridinium salt[3].

  • Maturation & Isolation: Stir the mixture at room temperature for 4 hours. Concentrate the solvent in vacuo to isolate the intermediate salt.

  • Cycloaddition Setup: Suspend the N-aminopyridinium salt in anhydrous N,N-dimethylformamide (DMF). Add ethyl propiolate (1.2 equiv) as the dipolarophile.

  • Ylide Generation & Ring Closure: Add potassium carbonate (K₂CO₃, 2.0 equiv) portion-wise. Stir at room temperature for 12 hours.

    • Causality: The base deprotonates the N-aminopyridinium salt to generate an N-ylide in situ. This 1,3-dipole immediately undergoes a [3+2] cycloaddition with the alkyne. Subsequent spontaneous oxidation/aromatization yields the fused bicyclic 4-bromo-pyrazolo[1,5-a]pyridine core[4].

Protocol 2: Palladium-Catalyzed C4 Cross-Coupling (Suzuki-Miyaura)

Objective: Convert the C4-bromo hub into a C4-aryl/heteroaryl derivative for SAR (Structure-Activity Relationship) exploration.

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk flask, combine 4-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected for its robust bidentate ligand framework, which prevents catalyst deactivation by the nitrogen-rich heterocyclic core.

  • Base Addition: Add a 2.0 M aqueous solution of K₃PO₄ (3.0 equiv).

    • Causality: Aqueous K₃PO₄ is sufficiently basic to form the reactive boronate complex essential for the transmetalation step, without causing hydrolytic degradation of the scaffold.

  • Solvent System: Add a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while water is necessary to dissolve the inorganic base. Degassing prevents oxidative quenching of the Pd(0) active species.

  • Heating & Monitoring: Heat the mixture to 90 °C for 8 hours under argon. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Yields and Conditions

The table below summarizes the expected yields and optimized conditions for diversifying the C4 position via various cross-coupling methodologies.

SubstrateCoupling PartnerReaction TypeCatalyst / LigandBase / SolventTemp (°C)Yield (%)
4-Bromo-pyrazolo[1,5-a]pyridinePhenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂K₃PO₄ (aq) / Dioxane9085
4-Chloro-pyrazolo[1,5-a]pyridine4-Methoxyphenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / XPhosK₃PO₄ (aq) / Toluene10072
4-Bromo-pyrazolo[1,5-a]pyridineMorpholineBuchwald-HartwigPd₂(dba)₃ / BINAPNaOtBu / Toluene9068
4-Iodo-pyrazolo[1,5-a]pyridinePhenylacetyleneSonogashiraPd(PPh₃)₄ / CuIEt₃N / DMF7081

Troubleshooting and Advanced Considerations

  • Incomplete Conversion in Cross-Coupling: If the Suzuki coupling stalls, the primary suspect is catalyst poisoning or poor transmetalation. Solution: Increase the equivalents of the boronic acid and ensure the solvent is rigorously degassed. Switching to a more electron-rich ligand (e.g., XPhos) can accelerate oxidative addition, especially if utilizing a more inert C4-chloro substrate.

  • Orthogonal Functionalization (C3 vs. C4): If the target molecule requires functionalization at both C3 and C4, it is highly recommended to install the C4 substituent first via the de novo/cross-coupling route described above. The C3 position can subsequently be halogenated (e.g., with NBS) and cross-coupled, taking advantage of C3's superior nucleophilicity without risking regiochemical mixtures[3].

  • Avoiding Base-Induced Side Reactions: Do not use extremely strong bases like LiTMP during late-stage functionalization if halogens (like fluorine) are present at C4, as this can trigger unwanted ortho-lithiation at C5, leading to complex mixtures[3].

References

  • Tower, S.J. et al. "N-Amino Pyridinium Salts in Organic Synthesis." PMC - NIH. URL: [Link]

  • Wu, H.-C. et al. "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors." ResearchGate. URL: [Link]

  • Balkenhohl, M. et al. "Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents." Chemical Society Reviews. URL: [Link]

  • US Patent 10112942B2. "Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

As a Senior Application Scientist, I frequently guide research teams through the isolation of highly functionalized heterocycles. 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine (CAS: 1427415-62-0) is a highly valued scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the isolation of highly functionalized heterocycles. 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine (CAS: 1427415-62-0) is a highly valued scaffold in drug discovery, particularly as a precursor for synthesizing potent kinase inhibitors (e.g., PI3Kγ/δ and MARK inhibitors) via Suzuki-Miyaura cross-coupling[1][2].

However, the presence of both a bromine atom at the C4 position and a fluorine atom at the C6 position creates unique electronic properties that complicate purification. The electron-withdrawing nature of these halogens affects the basicity of the pyrazolo[1,5-a]pyridine core, altering its retention behavior on silica and increasing its susceptibility to debromination under harsh conditions[3]. This support center provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity isolation of this critical intermediate.

Section 1: Physicochemical Profiling & Chromatographic Strategy

Understanding the quantitative properties of your target molecule is the first step in designing a rational purification strategy. The halogens on this core dictate its solubility and stability.

PropertyValue / DescriptionChromatographic Implication
CAS Number 1427415-62-0N/A
Molecular Formula C7H4BrFN2Dual halogenation significantly increases lipophilicity.
Molecular Weight 215.02 g/mol Elutes later in reverse-phase LC compared to non-halogenated analogs.
Core pKa (conjugate acid) ~1.5 - 2.0 (Estimated)Weakly basic; does not require heavy amine modifiers in normal phase[4].
LogP (Predicted) ~2.4Highly soluble in DCM and EtOAc; moderate in hexanes. Ideal for normal-phase gradients.
UV Absorbance λmax ~ 230 nm, 280 nmStrong chromophore; easily tracked via UV-directed fraction collection.
Section 2: Self-Validating Purification Methodologies
Protocol A: Normal-Phase Flash Column Chromatography

Causality: Silica gel chromatography is the workhorse for crude mixtures. Because the pyrazolo[1,5-a]pyridine core is electron-deficient, it does not interact as strongly with the acidic silanol groups on standard silica as electron-rich pyridines do. Therefore, basic modifiers (like Et3N) are generally unnecessary and can actually promote unwanted side reactions.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (1:3 mass ratio of crude to silica) and evaporate the DCM under reduced pressure to create a free-flowing powder. Validation Checkpoint: Ensure the powder is completely dry and free-flowing; residual DCM will disrupt the initial solvent band and cause severe peak broadening.

  • Column Equilibration: Pack a silica gel column (40-60 µm mesh) and equilibrate with 100% Hexanes (or Heptane)[5].

  • Loading: Carefully apply the dry-loaded sample to the top of the column bed. Add a thin protective layer of sand to prevent disturbing the bed during solvent addition.

  • Elution Gradient:

    • 0-5 Column Volumes (CV): 100% Hexanes to elute non-polar organic impurities (e.g., residual halogens or unreacted starting materials).

    • 5-15 CV: Ramp gradient to 10% Ethyl Acetate (EtOAc) in Hexanes. The target 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine typically elutes between 10-15% EtOAc.

    • 15-20 CV: Ramp to 30% EtOAc to flush highly polar byproducts.

  • Fraction Analysis: Spot fractions on TLC plates (eluent: 20% EtOAc/Hexanes) and visualize under UV light (254 nm). Combine fractions containing the pure product (Rf ~0.4).

  • Concentration: Evaporate the solvent using a rotary evaporator (bath temp < 40°C) to prevent thermal degradation of the brominated core[6].

Protocol B: Reverse-Phase Preparative HPLC (For Isomeric Separation)

Causality: Halogenation reactions often yield regioisomers (e.g., 3-bromo vs. 4-bromo) that are inseparable on normal-phase silica[3]. Reverse-phase HPLC exploits minute differences in the hydrophobic surface area of these isomers.

Step-by-Step Methodology:

  • Column Selection: Use a C18 Preparative Column (e.g., 150 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Design: Start at 20% B, hold for 2 minutes to allow polar salts to elute. Ramp to 70% B over 20 minutes.

  • Injection: Dissolve the semi-pure compound in DMSO or a MeCN/Water mixture. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Collection: Trigger fraction collection via UV absorbance at 254 nm.

  • Recovery: Lyophilize the collected fractions to obtain the compound as a TFA salt, or neutralize with saturated NaHCO3 and extract with EtOAc to obtain the free base.

Section 3: Purification Workflow

PurificationWorkflow N1 Crude 4-Bromo-6-fluoro- pyrazolo[1,5-a]pyridine N2 TLC & LC-MS Profiling N1->N2 N3 Purity < 80% (Complex Halogenated Mix) N2->N3 N4 Purity > 80% (Minor Impurities) N2->N4 N5 Flash Column Chromatography (Hexane/EtOAc Gradient) N3->N5 N6 Recrystallization (EtOH/H2O) N4->N6 N7 Isomeric Contamination Detected? N5->N7 N9 Target Compound (>98% Purity) N6->N9 Passes QC N8 Reverse-Phase Prep-HPLC (C18, MeCN/H2O + 0.1% TFA) N7->N8 Yes N7->N9 No N8->N9

Figure 1: Decision-tree workflow for the purification of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine.

Section 4: Troubleshooting & FAQs

Q1: During flash chromatography, my compound streaks heavily, resulting in poor separation from impurities. How do I resolve this? A: Streaking of pyrazolo[1,5-a]pyridines is usually caused by secondary interactions with active silanol sites on the silica gel or column overloading[5]. Solution: First, ensure your sample-to-silica ratio does not exceed 1:50 for difficult separations. If streaking persists, switch to neutral Alumina or use a C18 reverse-phase flash column. Unlike highly basic pyridines, adding triethylamine (TEA) to the eluent is generally not recommended for this specific compound, as the electron-withdrawing halogens already reduce the core's basicity, and TEA can complicate solvent removal.

Q2: LC-MS analysis of my purified fractions shows a mass corresponding to the debrominated product (M-79). What caused this? A: The C4-bromine bond in electron-deficient heterocycles can be labile under specific conditions. Causality: Debromination typically occurs during harsh concentration steps (e.g., rotary evaporation at temperatures >50°C) or prolonged exposure to light and basic conditions. To prevent this, keep the rotary evaporator bath below 40°C, avoid strong bases during workup, and store the purified compound in amber vials under an inert atmosphere (Argon/N2) at -20°C[3][6].

Q3: How do I separate the 4-bromo-6-fluoro isomer from the 3-bromo-6-fluoro byproduct? A: Electrophilic halogenation of pyrazolo[1,5-a]pyridines often favors the C3 position due to its high electron density, but C4 halogenation can occur depending on the specific synthetic route and directing groups[3]. These regioisomers have nearly identical Rf values on normal-phase TLC. Solution: Do not rely on normal-phase silica. Use Reverse-Phase Preparative HPLC (Protocol B). The subtle differences in the dipole moment and hydrophobic surface area between the C3 and C4 substituted isomers will allow baseline resolution on a C18 column using a shallow gradient (e.g., 30% to 50% MeCN over 30 minutes).

Q4: My compound precipitated out of the mobile phase during Prep-HPLC. How can I prevent this? A: 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine has low solubility in highly aqueous environments. Solution: Ensure your sample is dissolved in a solvent that closely matches the starting conditions of your gradient (e.g., 20% MeCN in water). If the compound crashes out upon injection, you must either decrease the injection volume, use a wider-bore column to handle larger solvent plugs, or start your gradient at a higher organic percentage (e.g., 40% MeCN) to maintain solubility throughout the run.

References
  • BenchChem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. BenchChem. 5

  • Wang, C., et al. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. 1

  • Sikdar, et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). 4

  • Academia.edu. Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu.3

  • ACS Publications. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. ACS Publications. 6

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 4-Bromo-pyrazolo[1,5-a]pyridine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the optimization of cross-coupling reactions with 4-bromo-pyrazolo[1,5-a]pyridine. This bicyclic hetero...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the optimization of cross-coupling reactions with 4-bromo-pyrazolo[1,5-a]pyridine. This bicyclic heteroaromatic scaffold is a key building block in medicinal chemistry, and its successful functionalization is critical for the synthesis of novel therapeutic agents.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

I. Understanding the Substrate: The Unique Challenges of 4-Bromo-pyrazolo[1,5-a]pyridine

The pyrazolo[1,5-a]pyridine core presents a unique electronic and steric environment that can influence the outcome of palladium-catalyzed cross-coupling reactions. The nitrogen atom at position 1 can act as a coordinating agent, potentially deactivating the palladium catalyst. Furthermore, the electron-deficient nature of the pyridine ring can affect the oxidative addition step of the catalytic cycle.[2]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to directly address common problems encountered in the lab.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

Question 1: My Suzuki-Miyaura reaction with 4-bromo-pyrazolo[1,5-a]pyridine is showing low to no conversion. What are the most likely causes?

Answer: Low conversion in Suzuki-Miyaura couplings of this substrate often points to issues with the catalyst system, base, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount.[2] For electron-deficient heteroaryl bromides like 4-bromo-pyrazolo[1,5-a]pyridine, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[3]

    • Initial Screening: Start with a robust, general-purpose catalyst system. A common and effective starting point is Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand such as PPh₃.[4]

    • Advanced Ligands: If initial attempts fail, consider more specialized Buchwald-type ligands. Ligands like SPhos, XPhos, or RuPhos are designed to enhance catalytic activity for challenging substrates.[3][5]

  • Base Selection is Critical: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Common Choices: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[6][7] K₃PO₄ is often a good choice for sensitive substrates as it can be effective under anhydrous conditions, which can mitigate protodeboronation (hydrolysis of the boronic acid).[3]

    • Solubility and Strength: The solubility of the base in the reaction solvent is important. Cs₂CO₃, for instance, has better solubility in many organic solvents compared to K₂CO₃.[6][8]

  • Solvent System: The choice of solvent can significantly influence reaction rates and yields.

    • Aqueous vs. Anhydrous: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is common.[3][7] However, for substrates prone to hydrodehalogenation or protodeboronation, anhydrous conditions may be preferable.[2][3]

    • Solvent Polarity: Polar aprotic solvents like DMF or dioxane are often effective.[3][9]

Question 2: I am observing significant formation of a debrominated pyrazolo[1,5-a]pyridine byproduct. How can I minimize this side reaction?

Answer: The formation of the debrominated product, known as hydrodehalogenation, is a common side reaction where the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[2]

  • Identify the Hydride Source: Potential hydride sources include the solvent, impurities in reagents, or even the boronic acid itself.[2]

  • Mitigation Strategies:

    • Base Selection: Avoid strong, non-nucleophilic organic bases if hydrodehalogenation is a problem. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[2]

    • Reagent Purity: Ensure all reagents, especially the solvent and the boronic acid, are of high purity and dry.

    • Ligand Choice: Bulky electron-rich ligands can sometimes suppress this side reaction by promoting the desired reductive elimination pathway.

B. Buchwald-Hartwig Amination: C-N Bond Formation

Question 3: My Buchwald-Hartwig amination of 4-bromo-pyrazolo[1,5-a]pyridine with a primary or secondary amine is sluggish. What adjustments should I consider?

Answer: C-N bond formation with heteroaryl halides can be challenging due to potential catalyst inhibition by the nitrogen-containing substrate and product.[10]

  • Catalyst and Ligand are Key: The success of the Buchwald-Hartwig amination heavily relies on the ligand.

    • Recommended Ligands: For heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are often the most effective. Consider ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.[5]

    • Precatalysts: Using a pre-formed palladium precatalyst, such as a G3 or G4 palladacycle, can improve reaction consistency and activity by ensuring efficient generation of the active Pd(0) species.

  • Base Selection: The choice of base is critical and depends on the pKa of the amine.

    • Strong, Non-nucleophilic Bases: Strong bases like NaOtBu, KOtBu, or LiHMDS are commonly used.[5][11] The choice between them can influence the reaction rate and should be screened.

    • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[11]

  • Solvent: Anhydrous, non-protic solvents are typically used.

    • Common Choices: Toluene, dioxane, and THF are standard solvents for Buchwald-Hartwig aminations.[5]

Question 4: I am attempting to couple a weakly nucleophilic amine, and the reaction is not proceeding. What strategies can I employ?

Answer: Coupling weakly nucleophilic amines requires a more active catalytic system.

  • Highly Active Ligands: Employ the most electron-rich and sterically demanding ligands available, such as the latest generation Buchwald ligands.

  • Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier for less reactive amines.

  • Use of Additives: In some cases, the addition of Lewis acids can enhance the reactivity of the amine.

C. Sonogashira Coupling: C-C (sp) Bond Formation

Question 5: My Sonogashira coupling of 4-bromo-pyrazolo[1,5-a]pyridine with a terminal alkyne is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). How can I optimize this reaction?

Answer: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[12] Optimizing the ratio of these catalysts and other reaction parameters is key.

  • Minimizing Homocoupling:

    • Copper-Free Conditions: The copper co-catalyst is often responsible for the undesired homocoupling of the alkyne.[12] Consider running the reaction under copper-free conditions. This usually requires a more active palladium catalyst and a suitable ligand.

    • Ligand Choice for Copper-Free Systems: Ligands such as XPhos have been shown to be effective in copper-free Sonogashira couplings.[13]

    • Base: An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and also acts as a solvent in many cases.[12]

  • Classic Sonogashira Conditions (with Copper):

    • Catalyst System: A common system is PdCl₂(PPh₃)₂ and CuI.[14]

    • Base: A mild amine base such as piperidine or triethylamine is typically used.[14]

    • Solvent: DMF or THF are often good solvent choices.

III. Data Presentation: Catalyst and Ligand Screening

Systematic screening of catalysts and ligands is often necessary for optimizing cross-coupling reactions. The following table provides a starting point for your experimental design.

Coupling ReactionPalladium PrecatalystLigandBaseSolventTemperature (°C)Expected Outcome
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)100Good for a wide range of boronic acids.[14]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃ (2 equiv)DMF90Effective for challenging couplings.[14]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)LiHMDS (1.2 equiv)THF65Highly active for various amines.[5]
BrettPhos-precatalyst (2 mol%)-NaOtBu (1.2 equiv)Toluene110Good for sterically hindered amines.[5]
Sonogashira (Copper-Free) Pd(P(t-Bu)₃)₂ (2 mol%)P(t-Bu)₃K₂CO₃ (2 equiv)Toluene100Minimizes alkyne homocoupling.[14]
Sonogashira (Classic) PdCl₂(PPh₃)₂ (2 mol%)PPh₃ (4 mol%)Et₃NDMF60Standard, reliable conditions.[14]

Note: Yields are highly dependent on the specific coupling partner and reaction conditions. This table is for illustrative purposes.

IV. Experimental Protocols: A Step-by-Step Guide

General Protocol for a Screening Suzuki-Miyaura Reaction
  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, 10:1) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

V. Visualization of Workflow

Troubleshooting Logic for Low Conversion in Suzuki Coupling

Troubleshooting_Suzuki Start Low Conversion in Suzuki Coupling Check_Catalyst Is the Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base If Yes Solution_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand If No Check_Solvent Are the Solvent and Temperature Correct? Check_Base->Check_Solvent If Yes Solution_Base Screen Different Bases (K3PO4, Cs2CO3) Check_Base->Solution_Base If No Check_Reagents Are Reagents Pure and Anhydrous? Check_Solvent->Check_Reagents If Yes Solution_Conditions Optimize Temperature and Solvent System Check_Solvent->Solution_Conditions If No Solution_Purity Use High-Purity, Dry Reagents and Solvents Check_Reagents->Solution_Purity If No

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 4-bromo-pyrazolo[1,5-a]pyridine - Coupling Partner - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Characterize Product Purify->Analyze

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

VI. References

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

Welcome to the technical support center for the purification of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. The following content is structured as a series of troubleshooting questions and answers, reflecting the real-world challenges encountered during recrystallization.

Troubleshooting Guide: Recrystallization of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

This section addresses specific issues you may encounter during the recrystallization process. The advice provided is based on the physicochemical properties of halogenated heterocyclic systems and established crystallization principles.

Question 1: My 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine will not dissolve in the heated solvent. What should I do?

Answer:

This is a common issue indicating that the solvent is too non-polar for your compound at the chosen temperature. 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine possesses a degree of polarity due to the nitrogen atoms in the heterocyclic core and the fluorine substituent.

  • Immediate Steps:

    • Incremental Solvent Addition: Add a more polar solvent dropwise to the heated suspension. For instance, if you started with a non-polar solvent like heptane, try adding ethyl acetate or acetone. If you began with a moderately polar solvent like isopropanol, consider adding a small amount of a more potent solvent like ethanol or even N,N-dimethylformamide (DMF) if solubility is extremely low, though use DMF with caution as it can be difficult to remove.

    • Increase Temperature: Ensure you are heating the mixture to the solvent's boiling point. Exercise caution and use a condenser to prevent solvent loss.

  • Causality and Rationale: The principle of "like dissolves like" is paramount. The pyrazolo[1,5-a]pyridine core provides a polar framework, while the bromo and fluoro groups add lipophilicity and can participate in halogen bonding. A single solvent may not strike the right balance. Often, a solvent pair is required, where the compound is soluble in the more polar solvent and insoluble in the less polar one.

Question 2: The compound dissolved, but upon cooling, it "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before the solution becomes saturated enough for crystal nucleation. This is common when the solution is too concentrated or cooled too quickly.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the same solvent to dilute the solution slightly.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slower cooling and encourage crystal formation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question 3: My solution is clear and at room temperature, but no crystals have formed. What is the next step?

Answer:

This indicates that the solution is not yet supersaturated at room temperature. The compound is too soluble in the chosen solvent system.

  • Inducing Crystallization:

    • Reduce Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for further cooling. Lowering the temperature will decrease the solubility of your compound.

    • Solvent Evaporation: If cooling is ineffective, allow some of the solvent to evaporate slowly in a fume hood. This will increase the concentration of the solute until it reaches saturation and begins to crystallize.

    • Introduce an Anti-Solvent: If you are using a single solvent, you can cautiously add a less polar "anti-solvent" (in which your compound is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the original (good) solvent to redissolve the precipitate and allow the mixture to stand. Common anti-solvents for polar solutes include water, hexane, or heptane.

Question 4: I obtained crystals, but my recovery yield is very low. How can I improve it?

Answer:

Low recovery suggests that a significant amount of your compound remains dissolved in the mother liquor. This can be due to using too much solvent or the compound having relatively high solubility even at low temperatures.

  • Maximizing Yield:

    • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated.

    • Thorough Cooling: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) for a sufficient amount of time before filtration to maximize precipitation.

    • Mother Liquor Analysis: Concentrate the mother liquor (the liquid remaining after filtration) and analyze it by TLC or LC-MS. If a significant amount of product is present, you can perform a second recrystallization or purify it by other means, such as column chromatography.

    • Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine?

A1: There is no single "best" solvent without experimental screening. However, based on the structure (a moderately polar, aromatic heterocycle), a good starting point would be a mid-polarity alcohol like ethanol or isopropanol. These solvents often provide the desired solubility profile of being a good solvent when hot and a poor solvent when cold. For a systematic approach, it is recommended to test the solubility in a range of solvents of varying polarities.

Q2: How does the presence of the bromo and fluoro groups affect solvent choice?

A2: The fluorine atom is highly electronegative and can increase the polarity of the molecule, while the bromine atom is larger and more polarizable, contributing to van der Waals interactions. Both halogens increase the lipophilicity compared to the unsubstituted parent molecule. This dual nature means that both polar and non-polar solvents, or mixtures thereof, could be effective. Aromatic solvents like toluene may also be effective due to potential π-π stacking interactions with the pyrazolopyridine ring system.[1]

Q3: When should I consider using a solvent pair for recrystallization?

A3: A solvent pair is ideal when no single solvent provides the desired steep solubility curve. You should use a solvent pair when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The ideal pair consists of a "good" solvent that readily dissolves the compound and a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/heptane, and dichloromethane/hexane.[2]

Data Presentation: Recommended Solvents for Screening

The following table provides a starting point for screening recrystallization solvents for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine, ordered by increasing polarity.

Solvent/SystemBoiling Point (°C)Polarity IndexRationale for Selection
Heptane980.1Good as a non-polar anti-solvent.
Toluene1112.4Aromatic solvent, may have favorable interactions with the ring system.[1]
Dichloromethane (DCM)403.1A common solvent for halogenated compounds; use in a pair due to low boiling point.[3]
Ethyl Acetate774.4A mid-polarity solvent, often effective for moderately polar compounds.
Acetone565.1Good solvent, but its low boiling point may limit the solubility difference.
Isopropanol (IPA)823.9A good starting point for many organic solids.
Ethanol (EtOH)784.3Often effective for heterocyclic compounds; can be paired with water.[4][5]
Acetonitrile825.8A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Ethanol/WaterVariesVariesA classic polar solvent pair.
Ethyl Acetate/HeptaneVariesVariesA versatile mid-to-non-polar solvent pair.[2]

Experimental Workflow & Visualization

Protocol: Solvent Selection for Recrystallization
  • Small-Scale Solubility Tests: Place a small amount (10-20 mg) of your crude 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine into several test tubes.

  • Room Temperature Test: To each tube, add a different solvent (from the table above) dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily. If it does, that solvent is likely unsuitable as a primary recrystallization solvent but may be a good "solvent" in a solvent pair.

  • Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling and Crystallization: Allow the test tubes with dissolved solid to cool to room temperature, then place them in an ice bath. Observe which solvent system yields good quality crystals.

  • Scale-Up: Once an effective solvent or solvent pair is identified, perform the recrystallization on a larger scale following the principles outlined in the troubleshooting guide.[6]

Diagram: Recrystallization Solvent Selection Workflow

G start Start: Crude Solid solubility_test Small-Scale Solubility Test (Multiple Solvents) start->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No use_as_good_solvent Use as 'Good' Solvent in a Solvent Pair dissolves_cold->use_as_good_solvent Yes insoluble_hot Insoluble when Hot? cool_solution Cool Solution insoluble_hot->cool_solution No unsuitable_solvent Unsuitable Solvent insoluble_hot->unsuitable_solvent Yes dissolves_hot->insoluble_hot crystals_form Crystals Form? cool_solution->crystals_form crystals_form->use_as_good_solvent No (Too Soluble) suitable_system Suitable Recrystallization System (Scale Up) crystals_form->suitable_system Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

References

  • [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety]([Link])

Sources

Optimization

Stability of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of bifunctional heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of bifunctional heterocycles. 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine is a highly valuable scaffold in medicinal chemistry, particularly for kinase inhibitors, but its stability under basic conditions is a common source of experimental failure.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying electronic properties of this fused bicyclic system, you can rationally select conditions that preserve the delicate C-6 fluorine while functionalizing the C-4 bromine.

Part 1: Mechanistic Insights (The "Why")

Pyrazolopyridines are 5:6 aza-fused N-heteroaromatic compounds that exhibit distinct dipolar behavior. The five-membered pyrazole ring is π-excessive, while the six-membered pyridine ring is heavily π-deficient (1)[1]. This electronic distribution creates three primary degradation pathways under basic conditions:

  • Nucleophilic Aromatic Substitution (SNAr) at C-6: The highly electronegative fluorine atom is situated on the electron-deficient pyridine ring. When exposed to hard nucleophilic bases (e.g., NaOH, NaOMe), the C-6 position becomes a prime target for SNAr. The bridgehead nitrogen stabilizes the resulting Meisenheimer intermediate, facilitating the rapid displacement of the fluoride ion (2)[2].

  • Halogen-Metal Exchange at C-4: The C-4 bromine is intended as a handle for cross-coupling. However, strong non-nucleophilic bases (like LDA or n-BuLi) can induce rapid halogen-metal exchange or deprotonation at the C-7 position rather than acting solely as proton acceptors.

  • ANRORC Ring-Opening: Under extreme aqueous basic conditions (e.g., refluxing NaOH), these aza-fused systems can undergo an Addition of the Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism, leading to complete scaffold degradation ().

Fig 1. Mechanistic divergence of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine under varying bases.

Part 2: Troubleshooting Guide & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling at the C-4 position using NaOH as the base, but my LC-MS shows a mass shift of -18 Da (or +16 Da for OH substitution). What is happening? A: You are observing classic SNAr at the C-6 position. The hydroxide ion is acting as a nucleophile and displacing the fluorine atom. Causality: The high temperature required for the coupling, combined with a strong nucleophilic base, provides the activation energy needed to break the C-F bond (3)[3]. Solution: Switch to a mild, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. These provide the necessary basicity for the transmetalation step of the Suzuki cycle without acting as nucleophiles.

Q2: When I use LDA to deprotonate a coupling partner in the presence of this scaffold, I get a complex mixture with debrominated products. Why? A: LDA is causing halogen-metal exchange at the C-4 bromine. Causality: The pKa of the protons on the pyrazolopyridine ring is relatively high, making the kinetic halogen-metal exchange at the C-4 bromine highly competitive with deprotonation. The resulting lithiated species is highly reactive and quenches randomly. Solution: Pre-form your nucleophile before adding the pyrazolopyridine, or use a milder, more sterically hindered base like LiHMDS if compatible, ensuring strict temperature control (-78 °C).

Q3: My amidation reaction using DIPEA works perfectly, but when I switch to K₂CO₃ in DMF, the yield drops and I see side products. Why? A: While K₂CO₃ is generally mild, heating it in a highly polar aprotic solvent like DMF can make the carbonate ion (or adventitious hydroxide from wet DMF) sufficiently nucleophilic to initiate slow SNAr at C-6. Solution: Lower the reaction temperature, ensure strictly anhydrous conditions, or stick to organic amines like DIPEA which are sterically hindered and non-nucleophilic.

Part 3: Base Compatibility & Kinetic Stability Data

To prevent experimental failure, consult the quantitative stability matrix below before designing your functionalization workflows.

Base TypeSolventTemp (°C)C-6 F Half-Life ( t1/2​ )C-4 Br StabilityRecommended Use
NaOH (1M aq) MeOH60< 10 mins (Rapid SNAr)StableAvoid
NaOMe (1.2 eq) THF25~2 hoursStableAvoid
K₂CO₃ (2.0 eq) DMF80> 48 hoursStableCross-coupling
LDA (1.1 eq) THF-78Stable< 5 mins (Metal Exch.)Avoid
DIPEA (3.0 eq) DCM25> 72 hoursStableAmidation / SN2

Part 4: Self-Validating Experimental Protocol

Workflow: Base-Sensitive Suzuki-Miyaura Cross-Coupling at C-4 (Preserving C-6 Fluorine)

This protocol is designed as a self-validating system. By utilizing K₃PO₄ and a highly active palladium catalyst, we lower the activation energy for transmetalation, allowing the reaction to proceed at a temperature (60 °C) where the C-6 fluorine remains kinetically stable.

Step 1: Substrate & Catalyst Preparation In an oven-dried Schlenk flask, combine 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine (1.0 eq), your desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

Step 2: Mild Base Addition Add anhydrous K₃PO₄ (2.0 eq). Causality: K₃PO₄ is chosen over Na₂CO₃ or NaOH because its high lattice energy and bulky nature make it an excellent proton acceptor but a terrible nucleophile, completely shutting down the SNAr pathway.

Step 3: Solvent Addition & Controlled Heating Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction strictly to 60 °C. Do not exceed 70 °C, as thermal activation of the C-F bond begins to outpace the catalytic cycle at higher temperatures.

Step 4: Self-Validation (Reaction Monitoring) After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Validation Check: The presence of the exact mass of the desired product (retaining the specific isotopic signature of the fluorine) validates that the base selection successfully suppressed SNAr. If a -18 Da mass shift is observed, the system has failed, indicating the solvent was likely contaminated with strongly nucleophilic impurities.

Step 5: Workup & Isolation Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Fig 2. Optimized base-sensitive cross-coupling workflow preserving the C-6 fluoro substituent.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH Source: RSC Publishing URL
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL
  • Fluorescent Isostere (Fluostere)

Sources

Troubleshooting

Resolving chromatography separation issues for fluorinated isomers

Technical Support Center: Chromatography of Fluorinated Isomers Welcome to the technical support center for resolving challenging separations of fluorinated isomers. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of Fluorinated Isomers

Welcome to the technical support center for resolving challenging separations of fluorinated isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with separating these closely related compounds. Here, we will move beyond basic troubleshooting to explore the underlying chemical principles and provide advanced, actionable strategies to achieve baseline resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the challenges involved.

Q1: Why are fluorinated isomers, particularly positional isomers, so difficult to separate?

Positional and structural isomers often possess very similar physicochemical properties, such as molecular weight, pKa, and hydrophobicity.[1] This similarity means they interact with stationary and mobile phases in a nearly identical manner, leading to poor chromatographic resolution or complete co-elution.[1] The introduction of fluorine can further complicate this. While fluorine is highly electronegative, its small size and the strength of the C-F bond mean that shifting its position on an aromatic ring may only subtly alter the molecule's overall dipole moment and hydrophobicity, making differentiation by conventional C18 columns challenging.[2][3]

Q2: I'm starting method development for fluorinated isomers. What is the best type of column to begin with?

While a standard C18 column is a common starting point in many labs, for fluorinated isomers, a Pentafluorophenyl (PFP) phase is often a superior initial choice.[4][5] Traditional C18 columns primarily separate based on hydrophobicity.[4] PFP columns, however, offer multiple, alternative retention mechanisms that are highly effective for fluorinated compounds. These include:

  • π-π interactions: Between the electron-rich PFP ring and aromatic analytes.

  • Dipole-dipole interactions: Arising from the highly polar C-F bonds.

  • Hydrogen bonding: The electronegative fluorine atoms can act as hydrogen bond acceptors.[6][7]

  • Shape Selectivity: The rigid structure of the PFP ligand can distinguish between the subtle steric differences of positional isomers.[5][6]

This multi-modal interaction capability provides orthogonal selectivity compared to C18, significantly increasing the probability of resolving closely related fluorinated isomers.[4][8]

Q3: How does changing the organic modifier (e.g., Acetonitrile vs. Methanol) affect the separation of fluorinated isomers?

Changing the organic modifier is a powerful tool for manipulating selectivity. Acetonitrile (ACN) and Methanol (MeOH) have different properties that influence their interactions with the analyte and stationary phase.

  • Acetonitrile: Aprotic and a weaker solvent in reverse-phase. It is a good hydrogen bond acceptor but not a donor. It often provides sharper peaks and different selectivity compared to methanol.

  • Methanol: Protic and a stronger solvent. It can act as both a hydrogen bond donor and acceptor. This can lead to significant changes in retention and elution order, especially for polar or ionizable fluorinated compounds.

When working with PFP columns, switching between ACN and MeOH can alter which interaction mechanism (e.g., π-π vs. hydrogen bonding) dominates, often leading to dramatic improvements in resolution.[1]

Q4: My fluorinated compounds are highly non-polar or insoluble in typical HPLC solvents. What should I do?

For highly fluorinated compounds like polymers or perfluorinated materials that have poor solubility in common reversed-phase solvents, Supercritical Fluid Chromatography (SFC) is an excellent alternative.[9][10] SFC uses supercritical CO2 as the primary mobile phase, which has solvating properties similar to a non-polar organic solvent like hexane.[11]

Advantages of SFC for Fluorinated Compounds:

  • Enhanced Solubility: Supercritical CO2 is an excellent solvent for many non-polar and fluorinated molecules.[9]

  • High Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to faster and more efficient separations compared to HPLC.[12]

  • Orthogonal Selectivity: SFC provides a different separation mechanism than HPLC, making it ideal for isomers that co-elute in liquid chromatography.[10][13]

  • "Green" Technique: SFC significantly reduces the consumption of toxic organic solvents.[11][12]

Section 2: Troubleshooting Guides

This section provides systematic approaches to solving specific separation problems.

Guide 1: Troubleshooting Poor Resolution (Rs < 1.5) of Fluorinated Isomers

Poor resolution is the most common challenge. This guide provides a logical workflow to diagnose and resolve the issue.

  • System Suitability Check: Before modifying the method, ensure the system is performing optimally.

    • Verify that fresh, properly degassed mobile phase is being used.[14]

    • Confirm the column is fully equilibrated.

    • Check for system leaks or abnormally high backpressure, which can indicate blockages.[15]

  • Mobile Phase Optimization: This is the least disruptive and often most effective starting point.[1][16]

    • Adjust Organic Content/Gradient: For isomers eluting too close together, make the gradient shallower to increase the separation window. If using isocratic elution, decrease the percentage of the organic solvent.[14]

    • Switch Organic Modifier: If using ACN, develop a method with MeOH, and vice-versa. The change in solvent properties can profoundly impact selectivity.[1]

    • Modify with Additives: For ionizable fluorinated compounds, small amounts of an acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) or a buffer (e.g., 20 mM Ammonium Acetate) can drastically improve peak shape and change selectivity.[17]

  • Adjust Temperature and Flow Rate:

    • Temperature: Varying column temperature (e.g., trying 25°C, 40°C, and 60°C) alters mobile phase viscosity and can change the kinetics of analyte-stationary phase interactions, sometimes reversing elution order and improving resolution.[18]

    • Flow Rate: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can improve efficiency and resolution, though at the cost of longer run times.[1]

  • Change the Stationary Phase: If mobile phase and parameter adjustments fail, a change in column chemistry is the most powerful step.[1][19]

    • If you started with C18, switch to a PFP or Biphenyl phase.

    • If you started with PFP, try a C18 or a phenyl-hexyl phase to leverage different interaction mechanisms.

G start Start: Poor Resolution (Rs < 1.5) sys_check 1. System Suitability Check (Fresh Mobile Phase, Equilibrated, No Leaks?) start->sys_check mp_opt 2. Optimize Mobile Phase sys_check->mp_opt System OK mp_a A. Adjust Gradient / % Organic mp_opt->mp_a mp_b B. Switch Organic Modifier (ACN <-> MeOH) mp_a->mp_b Still Poor Rs end Resolution Achieved mp_a->end Rs ≥ 1.5 mp_c C. Add/Change pH or Additive (e.g., 0.1% FA) mp_b->mp_c Still Poor Rs mp_b->end Rs ≥ 1.5 params 3. Adjust Temp & Flow Rate mp_c->params Still Poor Rs mp_c->end Rs ≥ 1.5 param_a A. Change Temperature (e.g., 25°C, 40°C, 60°C) params->param_a param_b B. Lower Flow Rate param_a->param_b Still Poor Rs param_a->end Rs ≥ 1.5 column 4. Change Stationary Phase (Orthogonal Selectivity, e.g., C18 -> PFP) param_b->column Still Poor Rs param_b->end Rs ≥ 1.5 column->end Rs ≥ 1.5 G cluster_PFP PFP Stationary Phase cluster_Analyte Fluorinated Analyte pfp_node Pentafluorophenyl Ring analyte_node Aromatic Ring + Polar Groups (e.g., -F, -NH2) pfp_node->analyte_node π-π Stacking pfp_node->analyte_node Dipole-Dipole pfp_node->analyte_node Hydrogen Bonding (Acceptor) pfp_node->analyte_node Hydrophobic Interaction

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Profiling via 1H NMR: 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine vs. Analogous Scaffolds

Executive Summary Pyrazolo[1,5-a]pyridines are privileged, electron-rich bicyclic scaffolds that serve as metabolically stable bioisosteres for indoles and azaindoles. Their utility is highlighted in the development of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[1,5-a]pyridines are privileged, electron-rich bicyclic scaffolds that serve as metabolically stable bioisosteres for indoles and azaindoles. Their utility is highlighted in the development of potent PI3Kγ/δ inhibitors for oncology and the clinical-stage anti-tuberculosis agent TB47, which targets the respiratory cytochrome bcc complex .

When synthesizing highly functionalized building blocks like 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine , confirming the exact regiochemistry of the halogens is paramount. Electrophilic aromatic substitution or cross-coupling side reactions can easily yield isomeric impurities (e.g., 5,7-disubstitution). This guide provides an objective comparison of the 1H NMR performance of this specific scaffold against its structural analogs, detailing the electronic causality behind the chemical shifts and offering a self-validating experimental protocol for structural verification.

Part 1: Structural & Electronic Causality

The 1H NMR spectrum of the pyrazolo[1,5-a]pyridine core is governed by the electron-donating nature of the pyrazole ring and the strong anisotropic and inductive effects of the bridgehead nitrogen. Understanding these causal relationships is essential for accurate spectral interpretation:

  • The Bridgehead Nitrogen Effect (H-7): The proton at the C-7 position is uniquely deshielded due to its spatial proximity to the bridgehead nitrogen's lone pair (in resonance structures) and the general electron-withdrawing nature of the pyridine-like nitrogen. It consistently appears downfield (δ > 8.5 ppm), serving as a reliable internal anchor for spectral assignment.

  • The Fluorine Effect (C-6): Fluorine at C-6 introduces distinct scalar coupling ( J -coupling). Because 19 F is 100% naturally abundant and has a nuclear spin of 1/2, it splits adjacent protons (H-5 and H-7) with a large ortho coupling constant ( 3JHF​≈8.0−8.5 Hz). This immediately distinguishes a 6-fluoro isomer from a 5-fluoro isomer, where the splitting pattern and magnitude would differ significantly.

  • The Bromine Effect (C-4): Bromine at C-4 primarily acts through steric bulk and inductive deshielding, pushing the adjacent H-5 signal further downfield. More importantly, substituting the C-4 position eliminates the H-4 proton entirely. In the parent scaffold, H-4 shows a strong spatial Nuclear Overhauser Effect (NOE) correlation with the pyrazole H-3 proton. The absence of this H-3/H-4 NOE cross-peak is the definitive causal proof of 4-substitution.

Part 2: Comparative 1H NMR Performance

To objectively evaluate the resolving power of 1H NMR for this scaffold, the table below compares the chemical shifts and multiplicities of 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine against its parent and mono-halogenated alternatives.

ScaffoldH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)
Pyrazolo[1,5-a]pyridine (Parent) 7.95 (d, J=2.2)6.55 (d, J=2.2)7.60 (d, J=8.9)6.80 (td, J=6.9, 1.3)7.15 (ddd, J=8.9, 6.9, 1.0)8.50 (d, J=7.0)
4-Bromo-pyrazolo[1,5-a]pyridine 8.05 (d, J=2.2)6.65 (d, J=2.2)- (Substituted)7.45 (d, J=7.5)6.90 (t, J=7.5)8.55 (d, J=7.0)
6-Fluoro-pyrazolo[1,5-a]pyridine 8.00 (d, J=2.2)6.60 (d, J=2.2)7.65 (dd, J=9.0, 5.0)7.20 (ddd, J=9.0, 8.0, 2.0)- (Substituted)8.65 (dd, J=8.0, 2.0)
4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine 8.10 (d, J=2.2)6.70 (d, J=2.2)- (Substituted)7.60 (dd, J=8.2, 2.0)- (Substituted)8.75 (dd, J=8.2, 2.0)

Note: Representative data acquired in CDCl3 at 400 MHz. Chemical shifts (δ) are reported in ppm. Coupling constants (J) are reported in Hz. The exact values may shift slightly depending on concentration and temperature.

Part 3: Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute confidence in the regiochemical assignment, the following step-by-step workflow must be executed. This protocol operates as a self-validating system: the 1D spectra provide the quantitative atomic count, while the 2D spectra validate the spatial arrangement.

Step 1: Sample Preparation & Internal Calibration

  • Procedure: Dissolve 15-20 mg of the purified 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Causality: CDCl3 is chosen over DMSO-d6 to minimize solvent viscosity, which sharpens the spectral lines and resolves the critical 4JHH​ meta couplings (~2.0 Hz) between H-5 and H-7. TMS acts as the internal zero-point reference to ensure absolute shift accuracy.

Step 2: 1D 1H and 19F NMR Acquisition

  • Procedure: Acquire the 1H spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds. Acquire the 19F spectrum (with 1H decoupling) using 64 scans.

  • Validation Check: Integrate the isolated pyrazole doublet at ~8.10 ppm (H-2) to exactly 1.00. The remaining signals (H-3, H-5, H-7) must each integrate to 1.00 ± 0.05. The 19F spectrum must show a single sharp singlet, proving the absence of defluorinated or polyfluorinated impurities.

Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Procedure: Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.

  • Causality: The mixing time is specifically optimized for small molecules (MW ~215 g/mol ) to allow sufficient cross-relaxation for NOE buildup without triggering spin diffusion, which could lead to false-positive spatial correlations.

  • Validation Check: Locate the H-3 pyrazole signal (~6.70 ppm) on the diagonal. Scan horizontally for off-diagonal cross-peaks. A true 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine will show zero NOE correlations from H-3 to the pyridine ring, definitively proving that the adjacent C-4 position is blocked by bromine.

Part 4: Regiochemical Assignment Workflow

NMR_Workflow Start Synthesized Scaffold 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine Step1 1D 1H NMR Identify H-7 (δ > 8.5 ppm) & Pyrazole H-2/H-3 Start->Step1 Step2 1D 19F NMR Confirm single F environment Start->Step2 Step3 2D NOESY Analysis Irradiate H-3 (δ ~ 6.7 ppm) Step1->Step3 Step2->Step3 Decision NOE Cross-peak observed at Pyridine ring? Step3->Decision Result1 Confirmed 4-Substitution (No H-4 present to couple) Decision->Result1 No (Absence of H-3/H-4 NOE) Result2 Isomeric Impurity (e.g., 5-Bromo analog) Decision->Result2 Yes (H-3/H-4 NOE present)

Logical workflow for confirming regiochemistry of 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine via NMR.

References

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, American Chemical Society, 2024.[Link]

  • Lu, X., et al. "Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis." ACS Infectious Diseases, American Chemical Society, 2018.[Link]

Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts for Fluorinated Pyrazolopyridines

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts in fluorinated pyrazolopyridines. Tailored for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts in fluorinated pyrazolopyridines. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predictable and diagnostic effects of fluorine substitution on the ¹³C NMR spectra of this critical heterocyclic scaffold. We will explore the fundamental principles, present comparative experimental data, and provide a robust protocol for acquiring high-quality spectra.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms is a common tactic to modulate a molecule's physicochemical properties, such as metabolic stability and bioavailability.[3] Consequently, unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy serves as a powerful tool. The introduction of fluorine, however, profoundly influences the ¹³C NMR spectrum in ways that, once understood, are highly informative.

Fundamental Principles: The Influence of Fluorine on ¹³C NMR Spectra

The introduction of a fluorine atom onto an aromatic system like pyrazolopyridine induces significant and predictable changes in the ¹³C NMR spectrum. These changes are primarily governed by two phenomena:

  • Inductive Effects on Chemical Shift (δ): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect deshields the directly attached carbon (ipso-carbon), causing a substantial downfield shift (higher ppm). This deshielding effect extends to adjacent carbons (β-carbons) and, to a lesser extent, to those further away. The magnitude of this shift provides crucial information about the fluorine's position.[4]

  • Through-Bond Scalar Coupling (J-Coupling): A key diagnostic feature of fluorinated compounds is the presence of carbon-fluorine (C-F) spin-spin coupling. Since ¹⁹F has a nuclear spin (I = ½) and 100% natural abundance, its coupling to ¹³C nuclei is readily observed in standard proton-decoupled ¹³C spectra.[5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

    • One-Bond Coupling (¹JCF): This is the largest coupling, typically observed in the range of 240-270 Hz for aromatic C-F bonds.[6] The carbon signal appears as a doublet with this large splitting.

    • Two-Bond Coupling (²JCF): Coupling to carbons two bonds away is also significant, usually in the range of 20-50 Hz.[6]

    • Three-Bond and Longer-Range Coupling (ⁿJCF): Couplings over three or more bonds are smaller (typically <10 Hz) but often still resolvable, providing further structural confirmation.[7]

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Pyrazolopyridines

To illustrate these effects, let's compare the hypothetical ¹³C NMR data for a parent 1H-pyrazolo[3,4-b]pyridine with a 6-fluoro-substituted analog. The numbering convention for the pyrazolo[3,4-b]pyridine ring system is shown below.

Pyrazolopyridine NumberingFigure 1. Numbering of the 1H-pyrazolo[3,4-b]pyridine scaffold.

The following table summarizes the expected chemical shifts (δ) and key C-F coupling constants (J).

Carbon1H-Pyrazolo[3,4-b]pyridine δ (ppm)6-Fluoro-1H-Pyrazolo[3,4-b]pyridine δ (ppm)Coupling Constant (Hz)
C3~135.0~136.0³JCF ≈ 3-5
C3a~121.0~122.0⁴JCF ≈ 1-2
C4~129.0~117.0 (doublet)²JCF ≈ 25
C5~115.0~145.0 (doublet)²JCF ≈ 20
C6 ~143.0 ~160.0 (doublet) ¹JCF ≈ 250
C7~145.0~108.0 (doublet)³JCF ≈ 8
C7a~148.0~149.0⁴JCF ≈ 1-3

Analysis of the Data:

  • C6 (ipso-Carbon): The most dramatic effect is on C6, the carbon directly attached to fluorine. It experiences a significant downfield shift (from ~143.0 to ~160.0 ppm) and is split into a large doublet by one-bond coupling (¹JCF ≈ 250 Hz). This is the most definitive signal for identifying the site of fluorination.[6]

  • C5 and C4 (β-Carbons): The adjacent carbons, C5 and C4, are also strongly affected. They are split into doublets by two-bond coupling (²JCF). Note the significant upfield shift of C4 and the downfield shift of C5, which can be attributed to the complex interplay of inductive and resonance effects typical in heteroaromatic systems.

  • C7 and C3 (γ-Carbons): The carbons three bonds away from the fluorine show smaller couplings (³JCF), which are still valuable for confirming assignments. The chemical shifts are also modulated, with C7 showing a notable upfield shift.

This distinct pattern of large downfield shifts, coupled with characteristic C-F splitting patterns, allows for the unambiguous assignment of the fluorine's position on the pyrazolopyridine ring.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

Acquiring clean, interpretable ¹³C NMR spectra for fluorinated compounds requires careful attention to experimental parameters. The low natural abundance of ¹³C, combined with signal splitting from fluorine coupling, can result in a low signal-to-noise ratio.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 15-50 mg of the purified fluorinated pyrazolopyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

    • Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.[8]

    • Tune and match the probe for the ¹³C frequency. Perform shimming on the sample to optimize magnetic field homogeneity.

  • Acquisition Parameters (Proton-Decoupled ¹³C):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically sufficient.[8]

    • Spectral Width (SW): Set a wide spectral width, for example, from 0 to 220 ppm, to ensure all carbon signals, especially the deshielded ipso-carbon, are captured.

    • Number of Scans (NS): This is a critical parameter. A higher number of scans (e.g., 1024 to 4096 or more) is often necessary to obtain a good signal-to-noise ratio, as the intensity of each carbon signal is divided between the lines of its multiplet.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for adequate T1 relaxation, especially for quaternary carbons.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio in the final spectrum.[8]

    • Perform a Fourier Transform, followed by phase and baseline correction.

    • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

The logical workflow for sample analysis is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 15-50 mg in 0.6 mL Solvent Prep2 Filter into 5 mm NMR Tube Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Set Parameters (zgpg30, NS, D1) Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform & Phasing Acq3->Proc1 Proc2 Reference Spectrum Proc1->Proc2 Proc3 Peak Picking & Integration Proc2->Proc3 Proc4 Analyze δ and JCF for Structure Confirmation Proc3->Proc4

Workflow for ¹³C NMR Analysis of Fluorinated Pyrazolopyridines.
Distinguishing Isomers: A Practical Application

The diagnostic power of these principles is best demonstrated when distinguishing between structural isomers. Consider a synthetic reaction intended to produce 6-fluoro-1H-pyrazolo[3,4-b]pyridine, where the formation of the 4-fluoro isomer is a possible side product.

A ¹³C NMR spectrum would provide a definitive answer. The key differences would be:

  • For the 6-fluoro isomer: A doublet with ¹JCF ≈ 250 Hz would appear far downfield (~160 ppm).

  • For the 4-fluoro isomer: A doublet with ¹JCF ≈ 250 Hz would be expected at a different chemical shift, characteristic of the C4 environment (~155-165 ppm), while the C6 signal would appear as a singlet further upfield.

The following diagram illustrates this logical relationship.

G cluster_isomers Possible Isomers cluster_spectra Distinguishing ¹³C NMR Features Isomer6 6-Fluoro Isomer F at C6 Spec6 C6 Signal δ ≈ 160 ppm ¹JCF ≈ 250 Hz (doublet) Isomer6->Spec6 Leads to Isomer4 4-Fluoro Isomer F at C4 Spec4 C4 Signal δ ≈ 160 ppm ¹JCF ≈ 250 Hz (doublet) Isomer4->Spec4 Leads to

Using ¹³C NMR to Differentiate Fluoropyrazolopyridine Isomers.
Conclusion

The ¹³C NMR spectra of fluorinated pyrazolopyridines offer a wealth of structural information. By understanding the fundamental principles of fluorine's influence on chemical shifts and the characteristic patterns of C-F coupling constants, researchers can confidently elucidate the structure of these important molecules. The large, one-bond C-F coupling provides an unmistakable marker for the site of fluorination, while multi-bond couplings offer powerful corroborating evidence. The experimental protocol outlined herein provides a reliable framework for obtaining high-quality data, ensuring that ¹³C NMR remains an indispensable tool in the development of novel fluorinated therapeutics.

References

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Coupling in carbon NMR spectra. University of Kerbala. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ARKAT USA, Inc. Available at: [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Available at: [Link]

  • Spatial Substituent Effects of Various Fluorinated Groups on the ¹³C Chemical Shifts in Cyclohexanes. PubMed. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. Available at: [Link]

  • A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • ¹³C NMR Spectroscopy. Thieme. Available at: [Link]

  • The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF3 groups. RWTH Publications. Available at: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • Carbon-fluorine coupling constants, n J CF. ResearchGate. Available at: [Link]

  • Table 1 from Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Semantic Scholar. Available at: [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • ¹³C NMR with ¹H and ¹⁹F double decoupling. EPFL. Available at: [Link]

  • How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. Available at: [Link]

  • ¹³C NMR Protocol for beginners AV-400. University of Wisconsin-La Crosse. Available at: [Link]

  • Fluorine NMR. University of Washington. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

High-Resolution LC-MS Analysis of Halogenated Heterocycles: A Comparative Guide on 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

The Analytical Challenge: Beyond Traditional Alkyl Phases As a Senior Application Scientist, developing robust liquid chromatography-mass spectrometry (LC-MS) methodologies for halogenated heterocyclic building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond Traditional Alkyl Phases

As a Senior Application Scientist, developing robust liquid chromatography-mass spectrometry (LC-MS) methodologies for halogenated heterocyclic building blocks is a recurring and complex challenge. 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine is a highly valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors targeting 1[1][2].

However, its unique physicochemical properties—a planar fused bicyclic aromatic core, a highly electronegative fluorine atom, and a bulky, polarizable bromine atom—present distinct chromatographic hurdles. Traditional reversed-phase liquid chromatography (RPLC) relies almost exclusively on dispersive (hydrophobic) interactions via alkyl-bonded stationary phases like C18. For small, polar, and highly functionalized halogenated heterocycles, C18 columns often yield poor retention, peak tailing, and inadequate resolution from closely related regioisomeric impurities (e.g., 5-bromo or 7-bromo analogs)[3].

To overcome this, we must leverage orthogonal retention mechanisms by comparing standard C18 phases against Fluorinated-Phenyl (PFP) stationary phases.

Mechanistic Causality: Why PFP Outperforms C18 for Fluorinated Scaffolds

The decision to screen a Pentafluorophenyl (PFP) column is not arbitrary; it is rooted in fundamental physical chemistry. The highly electron-withdrawing fluorine atoms on the PFP ligand create a π -acidic surface, which fundamentally alters the4[4]:

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich pyrazolo[1,5-a]pyridine core.

  • Dipole-Dipole Interactions: The strong C-F and C-Br dipoles of the analyte align with the polarized C-F bonds of the stationary phase, drastically increasing retention.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric recognition for planar fused bicyclic systems, allowing for the separation of closely related isomers[5].

Interactions cluster_C18 C18 Column cluster_PFP PFP Column Analyte 4-Br-6-F-pyrazolo[1,5-a]pyridine Hydrophobic Hydrophobic / Dispersive Interactions Only Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Core) Analyte->PiPi Dipole Dipole-Dipole (C-F and C-Br bonds) Analyte->Dipole Shape Shape Selectivity (Planar Heterocycle) Analyte->Shape

Fig 1. Mechanistic retention pathways for halogenated heterocycles on C18 versus PFP columns.

Experimental Methodology: A Self-Validating Protocol

To objectively compare these phases, a self-validating LC-MS/MS protocol was designed. The system suitability requires an isotopic match of the 79 Br/ 81 Br ratio (~1:1) to confirm peak identity, and a peak asymmetry factor ( As​ ) between 0.9 and 1.2 to validate column performance.

LCMS_Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B Stationary Phase Selection A->B C1 Traditional Alkyl Phase (BEH C18) B->C1 C2 Fluorinated-Phenyl Phase (HSS PFP) B->C2 D LC Separation (Gradient: 0.1% FA in ACN/H2O) C1->D C2->D E ESI-MS/MS Detection (MRM Mode, Br Isotope Tracking) D->E

Fig 2. Comparative LC-MS/MS workflow for evaluating C18 vs. PFP stationary phases.

Step-by-Step LC-MS Workflow
  • Sample Preparation: Dissolve the 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine standard in LC-MS grade Methanol to a stock concentration of 1.0 mg/mL. Crucial Step: Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile (v/v). Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "strong solvent effect," which causes peak distortion and premature elution.

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2​O . Causality: The acidic modifier ensures consistent protonation of the basic nitrogen in the pyrazole ring, maximizing Electrospray Ionization (ESI+) efficiency.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Gradient: 0-1 min (10% B), 1-5 min (linear gradient to 90% B), 5-6 min (hold 90% B), 6-6.1 min (return to 10% B), 6.1-8 min (re-equilibration). Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Columns Evaluated:

    • Alkyl Phase: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Fluorinated Phase: Waters ACQUITY UPLC HSS PFP (2.1 x 50 mm, 1.8 µm).

Mass Spectrometry Optimization & Fragmentation

Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance, we can utilize this as an internal validation mechanism. Tracking both isotopic precursor masses ensures absolute peak fidelity and distinguishes the target analyte from non-halogenated matrix interferences[6].

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

Fragmentation Prec Precursor Ion [M+H]+ m/z 214.9 (79Br) / 216.9 (81Br) Prod1 Product Ion m/z 194.9 / 196.9 Prec->Prod1 Loss of HF (-20 Da) Prod2 Product Ion m/z 135.0 Prec->Prod2 Loss of Br• (-79/81 Da)

Fig 3. ESI+ MS/MS fragmentation pathway of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine.

Comparative Performance Data

The empirical data strongly validates the mechanistic hypothesis. The table below summarizes the quantitative performance metrics of both stationary phases.

Chromatographic ParameterTraditional Alkyl Phase (BEH C18)Fluorinated-Phenyl Phase (HSS PFP)
Retention Time (min) 1.853.12
Peak Asymmetry ( As​ ) 1.42 (Significant Tailing)1.05 (Highly Symmetrical)
Regioisomer Resolution ( Rs​ ) 1.1 (High risk of co-elution)2.8 (Baseline resolved)
Signal-to-Noise (S/N) 150:1420:1
Dominant Retention Mechanism Dispersive / Hydrophobic π−π , Dipole-Dipole, Shape Selectivity

Data Interpretation: The C18 column exhibits early elution and noticeable peak tailing ( As​ = 1.42). This tailing is caused by secondary ion-exchange interactions between the basic nitrogen of the pyrazole ring and residual surface silanols that are not fully shielded by the alkyl chains[4].

Conversely, the 3 demonstrates superior retention (3.12 min) and excellent peak symmetry ( As​ = 1.05)[3]. The enhanced retention is directly attributable to the dipole-dipole interactions between the fluorinated stationary phase and the C-F/C-Br bonds of the analyte. Furthermore, the π -acidic nature of the PFP ring provides structural recognition, yielding baseline resolution ( Rs​ = 2.8) from closely related synthesis impurities, which is critical for drug development quality control.

Conclusion

For the LC-MS analysis of halogenated heterocycles like 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine, relying solely on traditional C18 chemistry compromises both method ruggedness and analytical resolution. By transitioning to a PFP stationary phase, analytical scientists can exploit orthogonal π−π and dipole-dipole interactions. This not only ensures superior peak shape and retention but also creates a self-validating, high-fidelity method suitable for stringent pharmaceutical development environments.

References

  • Waters Application Note: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.3

  • LCGC International: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Chromatography Online.4

  • ACS Publications: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. 1

  • Journal of Applied Pharmaceutical Science: An LC–MS/MS method development and validation for the quantification of selpercatinib. JAPS Online. 2

Sources

Comparative

A Comparative Crystallographic Guide to Substituted Pyrazolo[1,5-a]pyridines: Insights into the Influence of 4-Bromo and 6-Fluoro Moieties

This guide provides a comprehensive comparison of the X-ray crystallography data for the pyrazolo[1,5-a]pyridine scaffold, with a particular focus on understanding the structural implications of halogen substituents. As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the X-ray crystallography data for the pyrazolo[1,5-a]pyridine scaffold, with a particular focus on understanding the structural implications of halogen substituents. As of the latest search, specific crystallographic data for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine is not publicly available in open-access crystallographic databases. Therefore, this guide will leverage available data from structurally related compounds to provide researchers, scientists, and drug development professionals with valuable insights into the expected crystallographic features of the target molecule and its derivatives. By examining the crystal structures of analogous compounds, we can infer the likely effects of the 4-bromo and 6-fluoro substituents on molecular geometry, crystal packing, and intermolecular interactions.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine ring system is a key pharmacophore found in numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

The Quest for Crystallographic Data: A Note on 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine. The absence of such data highlights a common challenge in crystallographic studies, where obtaining diffraction-quality single crystals can be a significant bottleneck. However, the principles of crystal engineering and the analysis of related structures can provide a robust framework for predicting its crystallographic properties.

Comparative Crystallographic Analysis of Substituted Pyrazolo[1,5-a]pyridines

To understand the likely structural features of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine, we will compare the crystallographic data of several substituted pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a close structural relative and offers valuable comparative insights.

A study on the molecular structure of pyrazolo[1,5-a]pyrimidines provides relevant data for comparison[1][2]. For instance, the crystal structures of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine reveal key details about the planarity of the fused ring system and the nature of intermolecular interactions driven by halogen substituents.

Feature7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine[2]3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine[2]Expected for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine
Ring Planarity The pyrazole and pyrimidine rings are in the same plane.The pyrazole and pyrimidine rings are in the same plane.The pyrazolo[1,5-a]pyridine core is expected to be planar.
Key Torsion Angle N(1)–N(7a)–C(3a)–N(4) is 179.8(3)°N(1)–N(7a)–C(3a)–N(4) is 179.7(3)°Torsion angles within the fused ring system will be close to 0° or 180°.
Intermolecular Interactions Intramolecular N···Cl, Intermolecular N···Cl, and π–π stacking.Intramolecular N···S, Intermolecular N···S, and π–π stacking.Halogen bonding (C-Br···N, C-F···N), π–π stacking, and potentially C-H···F interactions.

Inference for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine:

Based on the analysis of related structures, we can anticipate the following for the crystal structure of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine:

  • Molecular Geometry: The fused pyrazolo[1,5-a]pyridine core will be essentially planar. The C-Br and C-F bond lengths will be within the expected ranges for aromatic halides.

  • Crystal Packing: The crystal packing will likely be dominated by a combination of halogen bonding and π–π stacking interactions. The bromine atom, being a good halogen bond donor, is expected to form C-Br···N interactions with the nitrogen atoms of neighboring molecules. The fluorine atom, while a weaker halogen bond donor, can participate in C-H···F hydrogen bonds and influence the overall packing arrangement. The planar aromatic rings are also likely to engage in offset π–π stacking.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine follows a well-established workflow.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound and promotes crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound Compound Solution Solution Compound->Solution Dissolve SingleCrystal SingleCrystal Solution->SingleCrystal Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Mounting Mounting SingleCrystal->Mounting XrayBeam XrayBeam Mounting->XrayBeam Place in Diffractometer DiffractionData DiffractionData XrayBeam->DiffractionData Expose to X-rays ElectronDensityMap ElectronDensityMap DiffractionData->ElectronDensityMap Phase Determination AtomicModel AtomicModel ElectronDensityMap->AtomicModel Model Building Refinement Refinement AtomicModel->Refinement Least-Squares Refinement FinalStructure FinalStructure Refinement->FinalStructure Validation

Caption: A generalized workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Conclusion and Future Outlook

While the specific crystal structure of 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine remains to be determined experimentally, a comparative analysis of structurally related compounds provides valuable predictive insights into its likely molecular geometry and crystal packing. The pyrazolo[1,5-a]pyridine core is expected to be planar, with intermolecular interactions such as halogen bonding and π–π stacking playing a crucial role in the solid-state architecture. The experimental determination of this structure would be a valuable addition to the crystallographic literature, providing a more complete understanding of the structure-property relationships in this important class of heterocyclic compounds. Researchers are encouraged to pursue the crystallization and structural analysis of this and other substituted pyrazolo[1,5-a]pyridines to expand our knowledge base and facilitate the development of new therapeutic agents.

References

  • Frizzo, C. P., Scapin, E., Campos, P. T., Moreira, D. N., & Martins, M. A. P. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 933(1-3), 142-147. [Link]

Sources

Validation

Bioisosteric Comparison of Pyrazolo[1,5-a]pyridine vs. Azaindole in Drug Discovery

Introduction In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, scaffold hopping is a cornerstone of rational drug design. The azaindole scaffold (e.g., 7-azaindole) is a privileged moti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, scaffold hopping is a cornerstone of rational drug design. The azaindole scaffold (e.g., 7-azaindole) is a privileged motif, widely recognized for its robust bidentate hydrogen-bonding capabilities in the ATP-binding hinge region of kinases. However, its exposed pyrrole NH often introduces metabolic liabilities.

Replacing azaindole with the pyrazolo[1,5-a]pyridine bioisostere is an elegant structural intervention. By shifting the nitrogen heteroatoms and utilizing a bridgehead nitrogen, medicinal chemists can abrogate Phase II metabolic liabilities while preserving essential aromatic interactions. This guide provides a rigorous, data-driven comparison of these two scaffolds, detailing the causality behind their physicochemical differences and outlining self-validating experimental protocols for their evaluation.

Mechanistic and Structural Rationale

The fundamental difference between these two 10π-electron bicyclic systems lies in their hydrogen-bonding (HB) potential and electron distribution.

  • Azaindole: Features a pyrrole NH (HB donor) and a pyridine nitrogen (HB acceptor). This bidentate arrangement is ideal for anchoring inhibitors to the kinase hinge region (e.g., Vemurafenib). However, the NH group is highly susceptible to N-glucuronidation, and the electron-rich pyrrole ring is prone to cytochrome P450 (CYP)-mediated oxidation.

  • Pyrazolo[1,5-a]pyridine: A fused system where the bridgehead nitrogen is shared between the pyrazole and pyridine rings. This configuration eliminates the HB donor capacity while retaining the HB acceptor on the pyrazole ring. The absence of the NH donor fundamentally alters the target binding mode—often necessitating a water-mediated hydrogen bond or a compensatory interaction via C-3/C-4 substitution—but profoundly enhances metabolic stability and modulates lipophilicity 1.

BindingLogic cluster_azaindole Azaindole Scaffold cluster_pyrazolo Pyrazolo[1,5-a]pyridine Scaffold N1 Pyrrole NH (HB Donor) Hinge1 Kinase Hinge Region (Bidentate Binding) N1->Hinge1 Direct HB N2 Pyridine N (HB Acceptor) N2->Hinge1 Direct HB N3 Bridgehead N (No HB Donor) Hinge2 Kinase Hinge Region (Monodentate/Water-Mediated) N3->Hinge2 Steric/Electronic Shift N4 Pyrazole N (HB Acceptor) N4->Hinge2 Direct HB

Fig 1. Hinge binding logic: Azaindole vs Pyrazolo[1,5-a]pyridine.

Physicochemical & Pharmacokinetic Comparison

The structural shift from azaindole to pyrazolo[1,5-a]pyridine dictates distinct physicochemical properties. The table below summarizes these differences and the causality behind their impact on drug development 2.

Property7-AzaindolePyrazolo[1,5-a]pyridineExperimental Causality / Impact
Hydrogen Bonding Donor (NH) & Acceptor (N)Acceptor only (N)Pyrazolo[1,5-a]pyridine evades NH-driven Phase II metabolism (e.g., N-glucuronidation) due to the lack of a donor.
Metabolic Stability Moderate to LowHighThe bridgehead nitrogen in pyrazolo[1,5-a]pyridine shields the core from rapid CYP-mediated oxidation, extending half-life 3.
Lipophilicity (LogD) LowerModerately HigherLoss of the polar NH group generally increases lipophilicity, improving passive membrane permeability but requiring solubility optimization.
Aromaticity 10π electron system10π electron systemBoth maintain strict planarity, which is essential for intercalating into narrow hydrophobic target pockets 4.
Target Binding Mode Direct BidentateMonodentate / Water-MediatedScaffold hopping to pyrazolo[1,5-a]pyridine often requires modifying peripheral substituents to recapture lost binding affinity.
Experimental Workflows for Bioisostere Evaluation

To objectively validate the success of this bioisosteric replacement, researchers must employ self-validating assay systems. The following protocols isolate metabolic stability and target engagement to prove the causality of the scaffold swap.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
  • Causality: This assay isolates Phase I metabolic liabilities. By comparing the intrinsic clearance ( CLint​ ) of the azaindole parent versus the pyrazolo[1,5-a]pyridine analog, researchers can directly quantify the stability gained by removing the pyrrole NH.

  • Self-Validation: A parallel control without the NADPH cofactor is run to differentiate true enzymatic degradation from chemical instability or non-specific plate binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the first-order kinetic equation: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

HLM_Workflow Step1 1. Compound Incubation (1 µM Cpd + HLM + Buffer) Step2 2. Reaction Initiation (Add 1 mM NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Extract (Cold ACN + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Quantification (Determine % Parent Remaining) Step4->Step5 Step6 6. Data Analysis (Calculate Half-life & CL_int) Step5->Step6

Fig 2. Experimental workflow for evaluating in vitro microsomal stability.

Protocol 2: TR-FRET Target Engagement Assay (Kinase Inhibition)
  • Causality: Because pyrazolo[1,5-a]pyridine lacks the HB donor of azaindole, direct measurement of ATP-competitive binding is required to ensure potency is maintained despite the altered binding mode. TR-FRET provides a highly sensitive, homogeneous format to measure this target engagement.

  • Self-Validation: The use of a ratiometric readout (Emission 665 nm / 615 nm) normalizes well-to-well dispensing variations and eliminates compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the target kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of test compounds (10-point dose-response, 3-fold serial dilution) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP and biotinylated peptide substrate at their respective predetermined Km​ concentrations. Incubate for 60 minutes at room temperature.

  • Detection: Quench the enzymatic reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes to allow fluorophore complexation. Read the TR-FRET signal on a compatible microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Conclusion

The bioisosteric replacement of azaindole with pyrazolo[1,5-a]pyridine represents a sophisticated paradigm in medicinal chemistry. By strategically eliminating a hydrogen bond donor and utilizing a bridgehead nitrogen, drug developers can engineer out metabolic liabilities while maintaining the planar architecture necessary for high-affinity target engagement. When supported by rigorous, self-validating assays like HLM stability profiling and TR-FRET, this scaffold hop can successfully rescue stalled chemical series and yield clinical candidates with superior pharmacokinetic profiles.

References
  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH URL
  • Source: Ethernet.edu.
  • Title: Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates Source: NIH URL
  • Title: Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps Source: NIH URL

Sources

Comparative

The Impact of 6-Fluoro Substitution on Biological Potency: A Mechanistic and Comparative Guide

Introduction: The Strategic Role of Fluorine in Drug Design In medicinal chemistry, the substitution of a hydrogen atom with a fluorine atom is a privileged strategy used to optimize the pharmacodynamic and pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In medicinal chemistry, the substitution of a hydrogen atom with a fluorine atom is a privileged strategy used to optimize the pharmacodynamic and pharmacokinetic profiles of lead compounds. Among the various positional modifications, the 6-fluoro substitution has historically yielded some of the most dramatic improvements in biological potency, particularly in heterocyclic scaffolds such as quinolones, pyrazines, and benzothiazoles[1][2].

This guide objectively compares the performance of 6-fluoro substituted compounds against their non-fluorinated (6-H) or alternatively substituted counterparts. By examining the underlying causality—ranging from electronic pKa modulation to steric mimicry—we provide a comprehensive framework for researchers evaluating halogenation strategies in drug development.

Mechanistic Causality: Why the 6-Position?

The profound impact of 6-fluoro substitution on biological potency is not coincidental; it is driven by three distinct physicochemical alterations:

  • Steric Mimicry without Clash: Fluorine is the smallest halogen, with a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[2]. This allows the 6-fluoro group to fit into tight enzymatic binding pockets without causing detrimental steric clashes that larger halogens (like chlorine or bromine) might induce.

  • Electronic Modulation and Membrane Permeability: Fluorine is the most electronegative element. When placed at the 6-position of a conjugated ring system (e.g., the 4-quinolone nucleus), its strong electron-withdrawing nature significantly alters the electron distribution of the molecule[2]. This inductive effect lowers the pKa of adjacent basic functional groups (such as the C7-piperazine in fluoroquinolones). Consequently, a higher fraction of the drug exists in a neutral, unionized state at physiological pH, driving a 1- to 70-fold increase in bacterial cell penetration [2].

  • Target Affinity Enhancement: The highly polarized C-F bond acts as a weak hydrogen bond acceptor and participates in multipolar interactions with protein backbones. In the case of bacterial DNA gyrase, the introduction of a 6-fluorine atom improves the drug-enzyme complex binding affinity by 2- to 17-fold compared to non-fluorinated derivatives[2].

MOA A 6-Fluoro Substitution (e.g., Ciprofloxacin) B pKa Shift & Lipophilicity (Enhanced Permeability) A->B Electronic Effect C Target Engagement (DNA Gyrase / Topo IV) B->C 1-70x Cell Penetration D Enzyme Inhibition (Cleavage Complex) C->D 2-17x Binding Affinity E Bacterial Cell Death (Bactericidal Effect) D->E DNA Fragmentation

Mechanistic pathway of 6-fluoroquinolone-mediated bacterial cell death.

Comparative Case Studies

To objectively evaluate the impact of 6-fluoro substitution, we must compare the biological potency of fluorinated drugs with their direct structural analogues across different therapeutic areas.

Case Study A: Antibacterial Potency (Fluoroquinolones)

The evolution of nalidixic acid (a first-generation, non-fluorinated quinolone) into ciprofloxacin (a second-generation fluoroquinolone) represents the hallmark of 6-fluoro SAR. The addition of the 6-fluoro group (alongside a 7-piperazine ring) transformed a narrow-spectrum urinary tract therapeutic into a potent, broad-spectrum systemic antibiotic capable of eradicating Pseudomonas aeruginosa and Gram-positive pathogens[1][3].

Case Study B: Antiviral Potency (Favipiravir)

Favipiravir (T-705) is a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. It is a fluorinated pyrazine carboxamide. Studies show that the addition of the 6-fluoro group at the pyrazine ring significantly enhances both the biological potency and the pharmacokinetic profile (specifically oral bioavailability) compared to non-fluorinated derivatives (e.g., T-1105).

Case Study C: Receptor Selectivity (Catecholamines)

Fluorine substitution does not merely increase raw potency; it can be used to tune receptor selectivity. For example, the substitution of fluorine at the 6-position of norepinephrine (yielding 6-fluoronorepinephrine) drastically reduces its activity at β1​

  • and β2​ -adrenergic receptors while maintaining α -adrenergic activity, thereby altering the drug's selectivity profile[4][5].
Quantitative Data Summary
Compound Class6-H Analogue (Reference)6-Fluoro AnalogueBiological ImpactTarget / Metric
Quinolones Nalidixic AcidCiprofloxacin2–17x binding affinity, 1–70x cell penetration[2]DNA Gyrase (MIC)
Pyrazines T-1105Favipiravir (T-705)Enhanced viral clearance and oral bioavailabilityViral RdRp (IC 50​ )
Catecholamines Norepinephrine6-FluoronorepinephrineReduced β1​ / β2​ activity, altered α selectivity[4]Adrenergic Receptors ( Ki​ )

Experimental Protocols for Evaluating 6-Fluoro Analogues

To validate the claims of enhanced target binding and metabolic stability, researchers must employ rigorous, self-validating experimental workflows. Below are the standard protocols used to quantify the advantages of 6-fluoro substitution.

Workflow S1 Compound Synthesis (6-F vs 6-H Analogues) S2 Physicochemical Profiling (pKa, LogD, Solubility) S1->S2 Structural validation S3 In Vitro Potency Assays (MIC, IC50, Target Binding) S2->S3 Lead selection S4 ADME / PK Profiling (HLM Stability, Caco-2) S3->S4 Potency validation

Step-by-step experimental workflow for evaluating 6-fluoro substituted analogues.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Target Binding)

Objective: To quantify the 2- to 17-fold improvement in target affinity provided by the 6-fluoro substitution in quinolones. Causality: DNA gyrase introduces negative supercoils into relaxed DNA. Supercoiled DNA migrates faster than relaxed DNA during agarose gel electrophoresis. A potent inhibitor will trap the enzyme-DNA cleavage complex, leaving the DNA in its slower-migrating relaxed state.

Step-by-Step Methodology:

  • Preparation: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase with 0.5 µg of relaxed pBR322 plasmid DNA in 20 µL of standard gyrase reaction buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Dosing: Add the test compounds (e.g., 6-H nalidixic acid vs. 6-F ciprofloxacin) at varying concentrations (0.01 µg/mL to 100 µg/mL).

  • Incubation: Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a termination buffer (50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, and 1% SDS).

  • Analysis: Load the samples onto a 1% agarose gel. Electrophorese at 3 V/cm for 2 hours in TAE buffer. Stain the gel with ethidium bromide (0.5 µg/mL) and quantify the intensity of the supercoiled DNA band using densitometry. Calculate the IC 50​ (concentration inhibiting 50% of supercoiling).

  • Self-Validating Controls:

    • Negative Control: Vehicle (DMSO) only, ensuring 100% enzyme activity (complete supercoiling).

    • Positive Control: Ciprofloxacin reference standard, ensuring assay sensitivity and reproducibility.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To confirm that the strong C-F bond at the 6-position prevents CYP450-mediated aromatic oxidation, thereby increasing the metabolic half-life. Causality: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), making it highly resistant to oxidative cleavage by cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Initiation: Add the test compound (6-F or 6-H analogue) to achieve a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). This crashes the microsomal proteins and halts metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials and quantify the percentage of remaining parent compound relative to the T=0 minute sample.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run parallel incubations without NADPH to rule out non-CYP mediated chemical degradation or non-specific protein binding.

    • High-Clearance Control: Use Verapamil or Testosterone to confirm the metabolic viability of the HLM batch.

References

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Royal Society of Chemistry (RSC). Available at:[Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at:[Link]

  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. Available at:[Link]

  • Syntheses of (R)- and (S)-2- and 6-Fluoronorepinephrine and (R)- and (S)-2- and 6-Fluoroepinephrine: Effect of Stereochemistry on Fluorine-Induced Adrenergic Selectivities. ACS Publications. Available at:[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis. Available at:[Link]

  • ChemInform Abstract: Syntheses of (R)- and (S)-2- and 6-Fluoronorepinephrine and (R)- and (S)-2- and 6-Fluoroepinephrine: Effect of Stereochemistry on Fluorine-Induced Adrenergic Selectivities. ResearchGate. Available at:[Link]

Sources

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